CYM50358 hydrochloride
Description
Properties
IUPAC Name |
N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2.ClH/c1-11-7-13(10-23)8-12(2)19(11)24-20(25)18-6-5-17(26-18)15-9-14(21)3-4-16(15)22;/h3-9H,10,23H2,1-2H3,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDSTJOMVDAKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CYM50358 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM50358 hydrochloride is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P₄). This technical guide delineates the core mechanism of action of CYM50358, its receptor selectivity profile, and its effects in key preclinical models of allergic inflammation. Detailed experimental protocols and signaling pathway diagrams are provided to offer a comprehensive resource for researchers in pharmacology and drug development.
Core Mechanism of Action: S1P₄ Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at the S1P₄ receptor, a G protein-coupled receptor (GPCR). Unlike an agonist, which would activate the receptor, CYM50358 binds to the S1P₄ receptor and prevents its natural ligand, sphingosine-1-phosphate (S1P), from binding and initiating downstream signaling cascades. The S1P₄ receptor is primarily expressed in lymphoid and hematopoietic tissues, including mast cells, and is known to couple to Gαi/o and Gα₁₂/₁₃ G proteins. By blocking S1P-induced S1P₄ activation, CYM50358 effectively inhibits cellular responses mediated by these pathways, such as mast cell degranulation, which plays a crucial role in allergic and inflammatory conditions.
Quantitative Data: Receptor Selectivity Profile
The selectivity of a pharmacological tool is paramount for interpreting experimental results. This compound demonstrates high selectivity for the S1P₄ receptor over other S1P receptor subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of CYM50358 for each of the five S1P receptors.
| Receptor Subtype | IC₅₀ (nM) | Reference(s) |
| S1P₄ | 25 | [1] |
| S1P₁ | 6,400 | [1] |
| S1P₂ | 3,900 | [1] |
| S1P₃ | 25,000 (95% inhibition) | [1] |
| S1P₅ | 5,500 | [1] |
Table 1: Selectivity profile of CYM50358 across S1P receptor subtypes. Lower IC₅₀ values indicate higher potency.
Signaling Pathways
CYM50358's mechanism of action is centered on the blockade of S1P₄-mediated intracellular signaling. Upon binding of the endogenous ligand S1P, the S1P₄ receptor activates Gαi/o and Gα₁₂/₁₃ pathways, leading to downstream effector activation, including Phospholipase C (PLC) and Rho. In mast cells, this signaling contributes to the degranulation process, releasing histamine and other inflammatory mediators. CYM50358 prevents this entire cascade from occurring.
Figure 1: S1P₄ receptor signaling pathway and the inhibitory action of CYM50358.
Experimental Protocols
In Vitro: Mast Cell Degranulation Assay
This protocol assesses the ability of CYM50358 to inhibit antigen-induced degranulation in a mast cell line.
-
Cell Line: RBL-2H3 (rat basophilic leukemia) cells.
-
Sensitization: Cells are sensitized overnight (for approximately 18 hours) with monoclonal anti-dinitrophenyl (DNP) mouse Immunoglobulin E (IgE).
-
Treatment: Prior to antigen challenge (30 minutes), cells are treated with varying concentrations of this compound or vehicle control.
-
Antigen Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
-
Endpoint Measurement: The extent of degranulation is quantified by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules, in the cell culture supernatant.[2][3]
Figure 2: Experimental workflow for the in vitro mast cell degranulation assay.
In Vivo: Ovalbumin-Induced Allergic Asthma Mouse Model
This protocol evaluates the efficacy of CYM50358 in a murine model of allergic asthma.
-
Animal Model: Female BALB/c mice.
-
Sensitization: Asthma is induced by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide on day 0 and day 14.[2][3]
-
Treatment: this compound (e.g., 10 mg/kg) or vehicle is administered via i.p. injection 30 minutes before either the OVA sensitization or the OVA challenge.[2][3]
-
Challenge: Sensitized mice are challenged with nebulized OVA on days 28, 29, and 30.[2][3]
-
Endpoint Measurements (Day 32):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to count total and differential immune cells (e.g., eosinophils, lymphocytes).[2][3]
-
Cytokine and IgE Levels: Measurement of Th2 cytokines (e.g., IL-4) in BALF and total serum IgE levels.[2][3]
-
Histology: Lung tissues are collected, sectioned, and stained (e.g., H&E and PAS) to assess inflammation and mucus production.[2][3]
-
Figure 3: Timeline for the ovalbumin-induced allergic asthma mouse model.
Functional Antagonist Assay: Tango™ Beta-Lactamase Reporter Assay
The antagonist activity and selectivity of CYM50358 are determined using a cell-based Tango™ assay. This assay measures the interaction of β-arrestin with the activated GPCR.
-
Principle: The S1P₄ receptor is fused to a transcription factor. Upon receptor activation by an agonist, a protease-tagged β-arrestin is recruited, cleaving the transcription factor from the receptor. The transcription factor then translocates to the nucleus and drives the expression of a beta-lactamase (bla) reporter gene.
-
Cell Line: U2OS cells stably expressing the Tango™ S1P₄-bla construct.
-
Assay Procedure:
-
Cells are plated in microtiter plates and incubated.
-
For antagonist mode, cells are pre-incubated with CYM50358 or a vehicle control.
-
An S1P agonist is added at a concentration that elicits a submaximal response (EC₈₀).
-
The plates are incubated to allow for receptor activation and reporter gene expression.
-
A fluorescent FRET-based beta-lactamase substrate is added to the cells.
-
The change in fluorescence, indicative of beta-lactamase activity, is measured on a plate reader. A decrease in the agonist-induced signal in the presence of CYM50358 indicates antagonist activity.
-
Conclusion
This compound is a valuable scientific tool for investigating the physiological and pathological roles of the S1P₄ receptor. Its high potency and selectivity make it a precise instrument for dissecting S1P₄-mediated signaling. The demonstrated efficacy in preclinical models of allergy and asthma, through the inhibition of mast cell degranulation and reduction of inflammatory responses, highlights the therapeutic potential of targeting the S1P₄ receptor. This guide provides the foundational technical information required for the effective design and interpretation of studies involving CYM50358.
References
The Function of the S1P4 Receptor: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The sphingosine-1-phosphate receptor 4 (S1P4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system. Primarily expressed in hematopoietic and lymphoid tissues, S1P4 is activated by the bioactive lipid sphingosine-1-phosphate (S1P), initiating a cascade of intracellular signaling events that modulate immune cell trafficking, differentiation, and function. This technical guide provides a comprehensive overview of the S1P4 receptor, detailing its signaling pathways, expression profile, and functional roles in various immune cell populations. Furthermore, this document presents a compilation of quantitative data on ligand binding affinities and detailed protocols for key experimental assays utilized in the study of S1P4, aiming to serve as a valuable resource for researchers and professionals in the field of immunology and drug discovery.
Introduction
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of cellular processes, including cell survival, proliferation, migration, and differentiation.[1] Its effects are mediated through a family of five specific GPCRs, designated as S1P1 through S1P5.[2] While S1P1, S1P2, and S1P3 are ubiquitously expressed, the expression of S1P4 is largely restricted to lymphoid and hematopoietic tissues, suggesting a specialized function within the immune system.[1][3] S1P4, also known as EDG6, is a member of the endothelial differentiation gene (EDG) family of receptors.[2][4] Its strategic expression in immune cells positions it as a critical regulator of both innate and adaptive immunity, making it an attractive target for therapeutic intervention in various inflammatory and autoimmune diseases.
S1P4 Receptor Expression and Localization
The expression of S1P4 is predominantly confined to cells of the immune system. High levels of S1P4 mRNA and protein have been detected in various lymphoid tissues, including the spleen, lymph nodes, thymus, and bone marrow.[4][5]
Cellular Expression:
-
Dendritic Cells (DCs): S1P4 is highly expressed in dendritic cells and has been shown to be crucial for the differentiation of plasmacytoid dendritic cells (pDCs).[6][7]
-
Lymphocytes: T cells and B cells express S1P4, where it is involved in modulating their proliferation, cytokine secretion, and migration.[8][9][10]
-
Macrophages: S1P4 is expressed on macrophages and is implicated in their recruitment and activation, particularly in the context of inflammation.[11][12][13]
-
Neutrophils: S1P4 expression is upregulated in neutrophils upon stimulation and is suggested to be important for their migration.[11]
-
Mast Cells: S1P4 is also expressed on mast cells.[11]
Subcellular Localization: The S1P4 receptor is primarily localized to the plasma membrane, consistent with its function as a cell surface receptor that binds to extracellular S1P.[4][5] Some studies have also suggested its presence in mitochondria.[5][14]
S1P4 Receptor Signaling Pathways
Upon binding of its ligand, S1P, the S1P4 receptor undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins. S1P4 primarily couples to Gαi and Gα12/13, and to a lesser extent, Gαo, to initiate downstream signaling cascades.[15][16][17][18][19]
Gαi-Mediated Signaling:
Activation of the Gαi pathway by S1P4 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits released from Gαi can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Furthermore, Gαi signaling can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).[16][17]
Gα12/13-Mediated Signaling:
Coupling of S1P4 to Gα12/13 activates the small GTPase Rho.[15][19] Activated Rho, in turn, stimulates Rho-associated kinase (ROCK), which plays a crucial role in regulating cytoskeletal dynamics, leading to changes in cell shape, motility, and contraction.[15]
Quantitative Data on Ligand Binding and Potency
The affinity and potency of various ligands for the S1P4 receptor have been characterized using different in vitro assays. The following table summarizes key quantitative data from the literature.
| Ligand | Assay Type | Cell Line | Parameter | Value (nM) | Reference(s) |
| Sphingosine-1-Phosphate (S1P) | Radioligand Binding | Ba/F3-S1P4 | Ki | 22 ± 3 | [20] |
| Sphingosine-1-Phosphate (S1P) | Radioligand Binding | hS1P4-CHO | Kd | 63 | [15] |
| Sphingosine-1-Phosphate (S1P) | Calcium Mobilization | HTC4-S1P4 | EC50 | ~10-100 | [11] |
| Dihydrosphingosine-1-Phosphate (DH-S1P) | Radioligand Binding | Ba/F3-S1P4 | Kd | 3.95 ± 0.75 | [20] |
| Dihydrosphingosine-1-Phosphate (DH-S1P) | Radioligand Binding | hS1P4 | Ki | ~10-210 | [20] |
| Phytosphingosine-1-Phosphate (phS1P) | Radioligand Binding | Ba/F3-S1P4 | IC50 | <5 | [20] |
| ML248 (Agonist) | Tango™ Assay | U2OS-S1P4 | EC50 | 37.7 - 79.1 | [4] |
| CYM50358 (Antagonist) | B cell migration | Primary cells | - | - | [1] |
| VPC03090-P (Antagonist) | Radioligand Binding | hS1P4-CHO | Ki | 51 | [8] |
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound for the S1P4 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells overexpressing S1P4.
-
Radioligand (e.g., [³H]dihydrosphingosine-1-phosphate, [³H]DH-S1P).
-
Unlabeled competitor compounds (including a known S1P4 ligand as a positive control).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add binding buffer, the desired concentrations of the unlabeled competitor compound, and the radioligand at a fixed concentration (typically at or below its Kd value).
-
Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Calcium Mobilization Assay
This protocol outlines a method to measure the activation of S1P4 by monitoring changes in intracellular calcium levels using a fluorescent calcium indicator.
Materials:
-
S1P4-expressing cells (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (agonists and antagonists).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the S1P4-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye dissolved in assay buffer. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject the test compounds at various concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. For agonists, plot the peak fluorescence response against the compound concentration to determine the EC50 value. For antagonists, pre-incubate the cells with the antagonist before adding a known agonist and measure the inhibition of the agonist's response.
Western Blotting for S1P4 Expression
This protocol describes the detection of S1P4 protein expression in cell lysates by Western blotting.
Materials:
-
Cell lysates from cells of interest.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein assay reagent (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for S1P4.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-S1P4 antibody.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: After further washing, apply the chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to S1P4 indicates its expression level.
Conclusion
The S1P4 receptor is a critical regulator of immune cell function, with its restricted expression in hematopoietic and lymphoid tissues making it a highly specific target for immunomodulatory therapies. A thorough understanding of its signaling pathways, cellular functions, and pharmacology is essential for the development of novel therapeutics for a range of immune-mediated diseases. This technical guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of S1P4 biology, quantitative data for ligand interactions, and standardized protocols for its investigation. Further research into the intricate roles of S1P4 in different immune cell subsets and disease models will undoubtedly pave the way for innovative therapeutic strategies targeting this important receptor.
References
- 1. Sphingosine‐1‐phosphate receptor type 4 is critically involved in the regulation of peritoneal B‐1 cell trafficking and distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. origene.com [origene.com]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. benchchem.com [benchchem.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 7tmantibodies.com [7tmantibodies.com]
- 18. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of CYM50358 Hydrochloride: A Selective S1P4 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CYM50358 hydrochloride is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4), a G protein-coupled receptor implicated in various physiological and pathological processes, including immune responses and allergic inflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols, a summary of its pharmacological data, and a visualization of its mechanism of action and the experimental workflow that led to its identification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in S1P4 receptor modulation.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide array of cellular processes by activating a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. The S1P4 receptor is primarily expressed in hematopoietic cells and lymphoid tissues, suggesting its significant role in the immune system. The discovery of selective antagonists for S1P receptors is a key area of research for developing novel therapeutics for autoimmune diseases, allergic reactions, and certain cancers.
CYM50358 emerged from a high-throughput screening campaign as a promising hit with moderate potency and high selectivity for the S1P4 receptor.[1][2] Subsequent rational chemical modifications led to the development of CYM50358, a compound with nanomolar antagonist activity and favorable physicochemical properties.[1][2] This guide details the scientific journey of this compound, from its initial discovery to its synthesis and pharmacological evaluation.
Discovery and Pharmacological Profile
CYM50358 was identified through a rational drug design approach starting from a hit compound discovered in a high-throughput screen of the Molecular Libraries-Small Molecule Repository (MLSMR) collection.[1][2] The initial hit, a 5-aryl furan-2-arylcarboxamide derivative, showed moderate antagonist activity at the S1P4 receptor with high selectivity against other S1P receptor subtypes.[1][2] Structure-activity relationship (SAR) studies on this scaffold led to the synthesis of CYM50358, which demonstrated significantly improved potency.
Quantitative Pharmacological Data
The antagonist activity of CYM50358 was evaluated in cellular assays, demonstrating its high potency and selectivity for the S1P4 receptor. The key pharmacological parameters are summarized in the table below.
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| IC50 | 25 nM | Human S1P4 | β-lactamase reporter gene assay | [3] |
| IC50 | 6.4 µM | Human S1P1 | Not Specified | [3] |
Mechanism of Action and Signaling Pathway
CYM50358 exerts its pharmacological effect by selectively antagonizing the S1P4 receptor. The S1P4 receptor is known to couple to the G proteins Gαi and Gα12/13.[4][5] Activation of these pathways by the endogenous ligand S1P leads to downstream signaling cascades that regulate cellular functions such as cell shape, motility, and immune cell activation.[4][5] By blocking the binding of S1P to the S1P4 receptor, CYM50358 inhibits these downstream signaling events.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process. A key step in the synthesis involves the coupling of a carboxylic acid derivative with a substituted aniline.
Experimental Protocol for Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the cited literature. The following is a generalized procedure based on the synthetic scheme reported by Guerrero et al. (2011).
Step 1: Synthesis of 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride
5-(2,5-dichlorophenyl)furan-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically carried out at room temperature or with gentle heating until the conversion to the acyl chloride is complete. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.
Step 2: Amide Coupling to form N-(4-(aminomethyl)-2,6-dimethylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide
The synthesized 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride is dissolved in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF). To this solution, a slight excess of tert-butyl (4-amino-3,5-dimethylbenzyl)carbamate and a non-nucleophilic base, such as triethylamine or diisopropylethylamine, are added. The reaction mixture is stirred at room temperature for several hours until the starting materials are consumed (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.
Step 3: Deprotection and Salt Formation
The Boc-protected intermediate is dissolved in a suitable solvent, such as DCM or dioxane, and treated with a strong acid, typically hydrochloric acid (as a solution in dioxane or diethyl ether) or trifluoroacetic acid, to remove the Boc protecting group. The reaction is stirred at room temperature until the deprotection is complete. The solvent is then removed under reduced pressure. If the free base is obtained, it is dissolved in a suitable solvent and treated with a solution of hydrogen chloride in an appropriate solvent (e.g., diethyl ether or methanol) to precipitate CYM50358 as its hydrochloride salt. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Experimental Methods for Biological Evaluation
The biological activity of CYM50358 was characterized using a variety of in vitro assays to determine its potency, selectivity, and mechanism of action.
Tango™ β-Lactamase Reporter Gene Assay for S1P4 Antagonism
This protocol is a generalized procedure for a Tango™ assay to screen for GPCR antagonists.
Principle: The Tango™ assay technology is based on ligand-induced recruitment of β-arrestin to the GPCR of interest. The S1P4 receptor is fused to a transcription factor, and β-arrestin is tagged with a protease. Upon agonist-induced activation of the receptor, β-arrestin is recruited, leading to the cleavage of the transcription factor by the protease. The liberated transcription factor then translocates to the nucleus and activates the expression of a β-lactamase reporter gene. Antagonists are identified by their ability to inhibit the agonist-induced expression of β-lactamase.
Protocol:
-
Cell Culture: U2OS cells stably co-expressing the human S1P4 receptor-transcription factor fusion protein and the β-arrestin-protease fusion protein are cultured in appropriate media.
-
Assay Plate Preparation: Cells are seeded into 384-well plates and incubated to allow for cell attachment.
-
Compound Addition: Test compounds (including CYM50358) are added to the wells at various concentrations. The plates are pre-incubated with the compounds for a defined period.
-
Agonist Stimulation: An agonist of the S1P4 receptor (e.g., S1P) is added to the wells at a concentration that elicits a submaximal response (typically EC80).
-
Incubation: The plates are incubated for several hours to allow for reporter gene expression.
-
Detection: A FRET-based β-lactamase substrate is added to the wells. The plate is then read on a fluorescence plate reader, measuring the emission ratio to determine β-lactamase activity.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
Conclusion
This compound is a valuable pharmacological tool for investigating the biological roles of the S1P4 receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the therapeutic potential of S1P4 antagonism. The discovery and development of CYM50358 exemplify a successful rational drug design strategy, starting from a high-throughput screening hit and progressing to a highly optimized lead compound. This technical guide provides a comprehensive resource for researchers interested in utilizing CYM50358 or developing novel S1P4 receptor modulators. Further research into the in vivo efficacy and safety profile of CYM50358 and related compounds is warranted to explore their full therapeutic potential.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 5. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of CYM50358 Hydrochloride: A Potent and Selective S1P4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of CYM50358 hydrochloride, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as an in-depth resource for researchers in immunology, pharmacology, and drug development. CYM50358 has demonstrated significant potential in modulating immune responses, particularly in the context of allergic inflammation, making it a valuable tool for investigating S1P4 biology and a potential starting point for therapeutic development.
Introduction to S1P4 and the Role of CYM50358
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. These receptors are involved in a myriad of physiological processes, including lymphocyte trafficking, endothelial barrier function, and cell proliferation. The S1P4 receptor is predominantly expressed in hematopoietic and lymphoid tissues, suggesting a specialized role in the immune system.[1][2]
This compound has been identified as a potent and selective antagonist of the S1P4 receptor.[3][4] Its ability to specifically block S1P4 signaling allows for the elucidation of the receptor's function in various biological contexts and provides a pharmacological tool to explore its therapeutic potential.
Quantitative Biological Data
The following tables summarize the key quantitative data characterizing the in vitro activity of CYM50358.
Table 1: In Vitro Potency and Selectivity of CYM50358
| Target | Assay Type | Parameter | Value | Reference |
| Human S1P4 | Tango β-arrestin recruitment | IC50 | 25 nM | [3][5] |
| Human S1P1 | Tango β-arrestin recruitment | IC50 | 6.4 µM | [5] |
| Human S1P2 | Tango β-arrestin recruitment | IC50 | 3.9 µM | [6] |
| Human S1P3 | Tango β-arrestin recruitment | IC50 | >25 µM (95% inhibition) | [6] |
| Human S1P5 | Tango β-arrestin recruitment | IC50 | 5.5 µM | [6] |
Table 2: In Vitro Functional Activity of CYM50358
| Assay | Cell Line | Effect | Quantitative Measurement | Reference |
| Mast Cell Degranulation | RBL-2H3 | Inhibition of antigen-induced degranulation | Significant inhibition at 10 µM | [3] |
Table 3: In Vivo Efficacy of CYM50358 in a Mouse Model of Allergic Asthma
| Treatment Group | Parameter | Measurement | % Inhibition vs. OVA Control | Reference |
| CYM50358 (before sensitization) | Total cells in BALF | Cells/mL | 56.6% | [3] |
| Eosinophils in BALF | Cells/mL | 69.3% | [3] | |
| Lymphocytes in BALF | Cells/mL | Significant decrease | [3] | |
| IL-4 in BALF | pg/mL | Significant decrease | [3] | |
| Serum IgE | ng/mL | Significant decrease | [3] | |
| CYM50358 (before challenge) | Total cells in BALF | Cells/mL | 41.7% | [3] |
| Eosinophils in BALF | Cells/mL | 48.5% | [3] | |
| Lymphocytes in BALF | Cells/mL | Significant decrease | [3] | |
| IL-4 in BALF | pg/mL | Significant decrease | [3] | |
| Serum IgE | ng/mL | Significant decrease | [3] |
Signaling Pathways and Mechanism of Action
S1P4 is known to couple to the Gαi and Gα12/13 families of G proteins.[7][8] Activation of these pathways can lead to downstream signaling events, including the activation of the small GTPase Rho, which influences cell shape and motility.[7] CYM50358, as an antagonist, blocks these S1P-induced signaling cascades.
Detailed Experimental Protocols
In Vitro Tango™ β-arrestin Recruitment Assay
This assay quantifies the ability of a compound to antagonize S1P-induced recruitment of β-arrestin to the S1P4 receptor.
Principle: The Tango™ assay technology utilizes a GPCR fused to a transcription factor, and a β-arrestin protein fused to a protease. Ligand-induced receptor activation recruits the β-arrestin-protease, which then cleaves the transcription factor from the receptor. The liberated transcription factor translocates to the nucleus and activates a reporter gene, typically β-lactamase. The activity of β-lactamase is measured using a FRET-based substrate.
Protocol:
-
Cell Culture: U2OS cells stably co-expressing the human S1P4-GAL4-VP16 fusion protein and a β-arrestin-TEV protease fusion protein, along with a β-lactamase reporter gene, are cultured in McCoy's 5A medium supplemented with 10% dialyzed fetal bovine serum, 0.1 mM NEAA, 25 mM HEPES (pH 7.3), 1 mM sodium pyruvate, and appropriate selection antibiotics.
-
Cell Plating: Cells are harvested and seeded into 384-well black, clear-bottom assay plates at a density of 10,000 cells per well in 32 µL of assay medium and incubated for 16-24 hours at 37°C in 5% CO2.
-
Compound Preparation: CYM50358 is serially diluted in DMSO to create a concentration range. A fixed, sub-maximal concentration of S1P (e.g., EC80) is prepared in assay medium.
-
Assay Procedure:
-
To antagonist wells, add 4 µL of diluted CYM50358.
-
To agonist control wells, add 4 µL of assay medium.
-
Incubate the plate for 30 minutes at 37°C.
-
Add 4 µL of the S1P solution to all wells except the unstimulated control wells (which receive 4 µL of assay medium).
-
Incubate the plate for 5 hours at 37°C in 5% CO2.
-
-
Detection:
-
Prepare the LiveBLAzer™-FRET B/G Substrate (CCF4-AM) according to the manufacturer's instructions.
-
Add 8 µL of the substrate mixture to each well.
-
Incubate the plate for 2 hours at room temperature in the dark.
-
-
Data Acquisition: Read the plate on a fluorescence plate reader with excitation at 409 nm and emission at 460 nm (blue) and 530 nm (green).
-
Data Analysis: The ratio of blue to green fluorescence is calculated. The IC50 value for CYM50358 is determined by plotting the percent inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic equation.
References
- 1. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biomolther.org [biomolther.org]
- 6. koreascience.kr [koreascience.kr]
- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CYM50358 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CYM50358 hydrochloride, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). This document consolidates key chemical and biological data, detailed experimental protocols, and visual representations of its mechanism of action to support its application in research and drug development.
Core Chemical and Biological Properties
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the S1P4 receptor. Its high selectivity makes it superior to less specific antagonists for delineating S1P4-mediated signaling pathways.
Chemical Identity and Properties
This compound is the hydrochloride salt of CYM50358, ensuring its solubility in aqueous solutions for experimental use.
| Property | Value |
| CAS Number | 1781750-72-8 |
| Molecular Formula | C₂₀H₁₈Cl₂N₂O₂・HCl |
| Molecular Weight | 425.74 g/mol |
| Purity | ≥97% |
| Solubility | Soluble to 100 mM in water and DMSO |
| Storage | Store at -20°C |
Biological Activity
CYM50358 is a potent and selective antagonist of the S1P4 receptor with an IC₅₀ of 25 nM.[1][2] It displays high selectivity for S1P4 over other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5), making it an excellent tool for studying S1P4-specific functions.[2]
Mechanism of Action and Signaling Pathways
CYM50358 exerts its effects by blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P4 receptor. The S1P4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gα12/13 heterotrimeric G proteins. Inhibition of S1P4 by CYM50358 modulates downstream signaling cascades that are involved in various cellular processes, including immune cell trafficking, mast cell degranulation, and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity and effects of this compound.
S1P4 Receptor Antagonist Activity Assay (Tango™ β-arrestin Recruitment Assay)
This assay quantifies the ability of CYM50358 to antagonize S1P-induced β-arrestin recruitment to the S1P4 receptor, a hallmark of GPCR activation.
Materials:
-
Tango™ S1P4-bla U2OS cells (or a similar cell line expressing a β-arrestin-reporter fusion)
-
Assay medium: Opti-MEM I or equivalent serum-free medium
-
S1P (agonist)
-
This compound
-
LiveBLAzer™-FRET B/G Substrate
-
96-well or 384-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the Tango™ S1P4-bla U2OS cells in the microplates at a density of 10,000-20,000 cells per well and incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium. Also, prepare a stock solution of S1P in assay medium at a concentration that elicits a submaximal response (EC₈₀).
-
Antagonist Treatment: Add the diluted this compound to the cell plates and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the S1P solution to the wells (to the EC₈₀ concentration) and incubate for 5 hours at 37°C.
-
Substrate Addition: Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plates for 2 hours at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader.
-
Analysis: Calculate the ratio of blue (460 nm) to green (530 nm) fluorescence. The IC₅₀ value for CYM50358 is determined by plotting the log of the antagonist concentration against the normalized response.
Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)
This assay measures the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.
Materials:
-
RBL-2H3 mast cell line
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
This compound
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Sensitization: Seed RBL-2H3 cells in 96-well plates and sensitize them with anti-DNP IgE (0.5 µg/mL) for 18-24 hours.
-
Washing: Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.
-
Inhibitor Treatment: Add various concentrations of this compound to the cells and incubate for 30 minutes at 37°C.
-
Antigen Challenge: Stimulate the cells with DNP-HSA (100 ng/mL) for 30 minutes at 37°C to induce degranulation.
-
Supernatant Collection: Centrifuge the plates and collect the supernatants.
-
Cell Lysis: Lyse the remaining cells in the wells with 0.1% Triton X-100 to measure the total β-hexosaminidase content.
-
Enzymatic Reaction: Add the supernatants and cell lysates to separate wells of a new plate containing the pNAG substrate. Incubate for 1 hour at 37°C.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculation: The percentage of β-hexosaminidase release is calculated as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.
T-Cell Migration Assay (Transwell Assay)
This assay assesses the effect of CYM50358 on the migration of T-cells towards a chemoattractant.
Materials:
-
Human or murine T-cells
-
RPMI 1640 medium with 0.5% BSA
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
This compound
-
Transwell inserts (5 µm pore size)
-
24-well plates
-
Flow cytometer or cell counter
Procedure:
-
Cell Preparation: Isolate T-cells and resuspend them in RPMI 1640 with 0.5% BSA.
-
Assay Setup: Add the chemoattractant solution to the lower chambers of the 24-well plate. Place the Transwell inserts into the wells.
-
Inhibitor and Cell Addition: Pre-incubate the T-cells with different concentrations of this compound for 30 minutes. Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Cell Quantification: Collect the cells that have migrated to the lower chamber.
-
Analysis: Count the migrated cells using a flow cytometer or a cell counter. Compare the number of migrated cells in the CYM50358-treated groups to the untreated control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the inhibitory effect of CYM50358 on a cellular response.
References
CYM50358 Hydrochloride: A Technical Guide to its Role in Immunology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CYM50358 hydrochloride, a potent and selective antagonist of the Sphingosine-1-Phosphate 4 (S1P4) receptor. The document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its immunological evaluation, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its immunological effects by selectively blocking the S1P4 receptor.[1][2][3][4][5] S1P4 is a G protein-coupled receptor expressed on various immune cells, including mast cells and dendritic cells.[6] By antagonizing this receptor, CYM50358 inhibits downstream signaling cascades that are involved in key immunological processes. In the context of allergic responses, its primary role is the modulation of mast cell activation and the subsequent inflammatory cascade.
Quantitative Data Summary
The following tables summarize the reported in vitro potency and in vivo efficacy of CYM50358.
Table 1: In Vitro Receptor Antagonist Potency
| Target Receptor | IC50 Value | Reference |
| S1P4 | 25 nM | [2][3][4][5] |
| S1P1 | 6.4 µM | [2] |
Table 2: In Vivo Efficacy in Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
| Parameter | Treatment Regimen | % Inhibition vs. OVA Control | Reference |
| Total Cells in Bronchoalveolar Lavage Fluid (BALF) | CYM50358 before antigen sensitization | 56.6% | [7] |
| Total Cells in Bronchoalveolar Lavage Fluid (BALF) | CYM50358 before antigen challenge | 41.7% | [7] |
| Eosinophils in BALF | CYM50358 before antigen sensitization | 69.3% | [7] |
| Eosinophils in BALF | CYM50358 before antigen challenge | 48.5% | [7] |
Signaling Pathway and Mechanism of Action
CYM50358 acts by blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P4 receptor. This prevents the activation of downstream G proteins, primarily Gαi and Gα12/13, and their subsequent signaling cascades that contribute to inflammatory responses.
Caption: S1P4 receptor signaling pathway blocked by CYM50358.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunological role of this compound.
In Vitro: RBL-2H3 Mast Cell Degranulation Assay
This assay quantifies the extent to which a compound inhibits the release of inflammatory mediators from mast cells.
Objective: To determine the effect of CYM50358 on antigen-induced degranulation of rat basophilic leukemia (RBL-2H3) mast cells.
Methodology:
-
Cell Culture and Seeding:
-
Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 1 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.
-
-
Sensitization:
-
Sensitize the cells by incubating them with anti-dinitrophenyl (DNP) IgE (e.g., 0.5 µg/mL) for 18-24 hours.
-
-
Compound Treatment:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in Tyrode's buffer for 30 minutes at 37°C.
-
-
Antigen Challenge:
-
Induce degranulation by adding DNP-human serum albumin (HSA) antigen (e.g., 10 µg/mL) to the wells.
-
Include control wells:
-
Basal: No antigen added.
-
Positive Control: Antigen added, vehicle pre-treatment.
-
Total Release (Lysate): Cells lysed with 0.2% Triton X-100.
-
-
-
Quantification of Degranulation (β-Hexosaminidase Assay):
-
After a 1-hour incubation post-challenge, centrifuge the plate to pellet any detached cells.
-
Collect the supernatant from each well.
-
Add the supernatant to a new 96-well plate containing a fluorogenic substrate for β-hexosaminidase (e.g., 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide) in a sodium acetate buffer.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding a high pH buffer (e.g., glycine carbonate buffer).
-
Measure the fluorescence on a microplate reader (Excitation: ~360 nm, Emission: ~450 nm).
-
-
Data Analysis:
-
Calculate the percentage of degranulation for each well using the formula:
-
% Degranulation = [(Sample Fluorescence - Basal Fluorescence) / (Total Release Fluorescence - Basal Fluorescence)] * 100
-
-
Plot the % degranulation against the concentration of CYM50358 to determine its inhibitory effect.
-
In Vivo: Ovalbumin (OVA)-Induced Allergic Asthma Model
This model mimics the key features of human allergic asthma, including airway inflammation and hyperresponsiveness.
Objective: To evaluate the in vivo efficacy of CYM50358 in a murine model of allergic asthma.
Methodology:
-
Animals:
-
Use female BALB/c mice (6-8 weeks old).
-
-
Sensitization and Challenge Protocol:
-
Day 0 & 7 (Sensitization): Administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide (alum) adjuvant in saline.
-
Day 14, 15, 16 (Challenge): Expose mice to an aerosolized solution of 1% OVA in saline for 30 minutes using a nebulizer.
-
-
CYM50358 Administration:
-
Regimen 1 (Pre-sensitization): Administer CYM50358 (e.g., 1-10 mg/kg, i.p.) 1 hour before each OVA sensitization on Days 0 and 7.
-
Regimen 2 (Pre-challenge): Administer CYM50358 (e.g., 1-10 mg/kg, i.p.) 1 hour before each OVA challenge on Days 14, 15, and 16.
-
Control groups should receive the vehicle.
-
-
Endpoint Analysis (Day 18):
-
Bronchoalveolar Lavage (BAL):
-
Anesthetize the mice and cannulate the trachea.
-
Lavage the lungs with ice-cold PBS.
-
Centrifuge the collected BAL fluid (BALF) to separate cells from the supernatant.
-
Count the total number of cells.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils).
-
-
Serum IgE Measurement:
-
Collect blood via cardiac puncture.
-
Isolate serum and measure OVA-specific IgE levels using an ELISA kit.
-
-
Lung Histology:
-
Perfuse the lungs and fix them in 10% formalin.
-
Embed the tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess inflammation and Periodic acid-Schiff (PAS) staining to visualize mucus-producing goblet cells.
-
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow for evaluating a compound like CYM50358, from initial in vitro screening to in vivo validation.
Caption: Standard workflow for the immunological evaluation of CYM50358.
Potential Therapeutic Applications
The primary evidence points to the therapeutic potential of CYM50358 in allergic diseases, particularly allergic asthma .[6][7][8][9] By inhibiting mast cell degranulation and reducing the influx of inflammatory cells like eosinophils into the lungs, it targets key pathological mechanisms of the disease.[6][7]
Additionally, S1P receptor modulation is an area of interest for treating viral infections like influenza , where an overactive immune response (cytokine storm) contributes significantly to pathology. While direct evidence for CYM50358 in influenza is limited, its role as an immunomodulator suggests it could be a valuable research tool for investigating the role of S1P4 in the host response to viral infections.[1][2][10]
References
- 1. researchgate.net [researchgate.net]
- 2. koreascience.kr [koreascience.kr]
- 3. S1P4 Regulates Passive Systemic Anaphylaxis in Mice but Is Dispensable for Canonical IgE-Mediated Responses in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 6. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A convenient fluorimetry-based degranulation assay using RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingosine-1-phosphate synthesis and functions in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing degranulation in HMC1.2 and RBL-2H3 cells [protocols.io]
- 10. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
CYM50358 Hydrochloride: A Technical Guide for Influenza Infection Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Influenza virus infections continue to pose a significant global health threat, with seasonal epidemics and the potential for pandemics driving the need for novel therapeutic strategies. Beyond direct antiviral agents, host-directed therapies that modulate the immune response to mitigate virus-induced pathology represent a promising avenue of research. This technical guide focuses on CYM50358 hydrochloride, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). We will delve into its mechanism of action, the rationale for its investigation in influenza infection, and provide detailed, adaptable experimental protocols for its preclinical evaluation. This document aims to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of S1P4 antagonism in combating influenza-associated immunopathology.
Introduction to this compound
This compound is a small molecule antagonist with high potency and selectivity for the S1P4 receptor.[1] Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates a multitude of cellular processes, including immune cell trafficking, differentiation, and cytokine release, through its interaction with five G protein-coupled receptors, S1P1-5. The distinct expression patterns of these receptors on different cell types dictate their specific biological functions. S1P4 is notably expressed on hematopoietic cells, including dendritic cells and macrophages, which are key players in the immune response to viral infections.
The rationale for investigating S1P4 antagonism in the context of influenza stems from the need to control the excessive inflammatory response, often termed a "cytokine storm," which is a major contributor to the morbidity and mortality associated with severe influenza infections. While broad-acting S1P receptor modulators have shown promise in preclinical influenza models, the specific contribution of each S1P receptor subtype is an area of active investigation. The high expression of S1P4 on immune cells central to the influenza response suggests that its selective blockade could offer a more targeted approach to dampening immunopathology without compromising the protective antiviral response.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the S1P4 receptor, preventing its activation by endogenous S1P. This blockade inhibits downstream signaling cascades that are initiated upon S1P-S1P4 engagement. In immune cells, S1P4 signaling has been linked to the modulation of cytokine and chemokine production and the regulation of cell migration and activation.
By antagonizing the S1P4 receptor on dendritic cells and other immune cells in the respiratory tract during influenza infection, this compound is hypothesized to temper the excessive production of pro-inflammatory cytokines and chemokines. This, in turn, may lead to a reduction in the recruitment and activation of inflammatory cells in the lungs, thereby mitigating tissue damage and improving disease outcomes.
Quantitative Data
To date, specific quantitative data for this compound in the context of influenza infection is not available in the public domain. However, its in vitro potency and selectivity have been characterized.
| Parameter | Value | Assay System | Reference |
| IC50 for S1P4 | 25 nM | Human U2OS cells expressing S1P4 | [1] |
| IC50 for S1P1 | 6.4 µM | Not specified | [1] |
This table will be updated as more research becomes available.
Experimental Protocols
The following protocols are adapted from standard methodologies for influenza virus research and can be used to evaluate the efficacy of this compound.
In Vitro Antiviral and Anti-inflammatory Activity
Objective: To determine the effect of this compound on influenza virus replication and the production of pro-inflammatory cytokines in a relevant cell line.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells or human lung adenocarcinoma epithelial cells (A549)
-
Influenza A virus (e.g., A/Puerto Rico/8/1934 (H1N1))
-
This compound
-
Cell culture medium (e.g., DMEM with appropriate supplements)
-
Reagents for plaque assay (e.g., agarose, crystal violet)
-
Reagents for quantitative PCR (qPCR) to measure viral RNA
-
ELISA kits for measuring cytokine levels (e.g., TNF-α, IL-6, CCL2)
Protocol:
-
Cell Culture and Infection:
-
Plate MDCK or A549 cells in 6-well or 12-well plates and grow to confluence.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 to 1.
-
After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing the corresponding concentration of this compound.
-
-
Assessment of Viral Replication:
-
Plaque Assay: At 48-72 hours post-infection, collect the supernatant to determine viral titers by plaque assay on fresh MDCK cell monolayers.
-
qPCR: At various time points (e.g., 8, 24, 48 hours) post-infection, lyse the cells and extract total RNA. Perform reverse transcription followed by qPCR to quantify the levels of a viral gene (e.g., M gene).
-
-
Measurement of Cytokine Production:
-
At 24 hours post-infection, collect the cell culture supernatant.
-
Use commercial ELISA kits to measure the concentrations of key pro-inflammatory cytokines and chemokines.
-
In Vivo Efficacy in a Mouse Model of Influenza Infection
Objective: To evaluate the therapeutic potential of this compound in reducing morbidity, mortality, and lung immunopathology in a mouse model of influenza infection.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Mouse-adapted influenza A virus
-
This compound formulated for in vivo administration
-
Anesthesia (e.g., isoflurane)
-
Equipment for monitoring body weight and clinical signs
-
Reagents for bronchoalveolar lavage (BAL) fluid collection
-
Reagents for lung tissue homogenization and viral titration
-
Reagents for histopathological analysis (e.g., formalin, hematoxylin, and eosin)
Protocol:
-
Animal Infection and Treatment:
-
Anesthetize mice and intranasally infect with a lethal or sub-lethal dose of influenza A virus.
-
Administer this compound or vehicle control at a predetermined dosing schedule (e.g., once or twice daily, starting at a specific time point pre- or post-infection).
-
-
Monitoring and Endpoints:
-
Monitor mice daily for body weight loss, clinical signs of illness, and survival for 14-21 days.
-
-
Assessment of Lung Pathology and Viral Load:
-
At selected time points (e.g., days 3, 5, and 7 post-infection), euthanize a subset of mice.
-
Collect BAL fluid to analyze immune cell infiltration and cytokine levels.
-
Harvest lungs for viral titration (plaque assay or qPCR) and histopathological examination to assess the degree of inflammation and tissue damage.
-
Future Directions and Conclusion
This compound presents a targeted approach to modulating the host immune response to influenza virus infection. Its selectivity for the S1P4 receptor offers the potential for a more refined immunomodulatory effect compared to broader-acting agents. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this compound in preclinical models of influenza. Future research should focus on elucidating the precise cellular and molecular mechanisms by which S1P4 antagonism mitigates influenza-induced immunopathology, determining the optimal therapeutic window for administration, and exploring its potential in combination with direct-acting antiviral drugs. Such studies will be crucial in determining the clinical translatability of S1P4 antagonism as a novel therapeutic strategy for severe influenza.
References
S1P4 Receptor Expression in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that orchestrates a diverse array of cellular processes, including proliferation, survival, and migration, primarily through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. Among these, the S1P4 receptor has garnered significant attention within the immunology and drug development communities due to its predominantly restricted expression within the hematopoietic system.[1][2] This specific expression pattern suggests a specialized role for S1P4 in modulating immune cell function, making it an attractive therapeutic target for a variety of inflammatory and autoimmune diseases.
This technical guide provides an in-depth overview of S1P4 receptor expression across various immune cell populations, details the signaling pathways it governs, and outlines key experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the investigation of S1P signaling and the development of novel immunomodulatory therapeutics.
Data Presentation: S1P4 Receptor Expression in Immune Cells
The following tables summarize the expression of the S1P4 receptor across different immune cell types. The data is compiled from various studies and presented to facilitate a comparative understanding of S1P4 distribution. It is important to note that expression levels can vary depending on the activation state of the cell and the specific experimental conditions.
Table 1: S1P4 mRNA and Protein Expression in Human Immune Cells
| Immune Cell Type | Relative mRNA Expression | Protein Detection Method | Notes |
| T Lymphocytes | |||
| CD4+ T Cells | Predominantly expressed along with S1P1.[3] | Flow Cytometry | Expression is suppressed upon T cell receptor-mediated activation.[3] |
| CD8+ T Cells | Predominantly expressed along with S1P1.[3] | Flow Cytometry | |
| B Lymphocytes | |||
| Splenic B Cells | High expression.[2] | Quantitative PCR, Immunofluorescence Microscopy | S1P4 modulates S1P1 signals in B cell migration.[4] |
| Peritoneal B1a/B1b Cells | Expressed; downregulated upon TLR4 stimulation.[5][6] | RT-PCR | |
| Myeloid Cells | |||
| Dendritic Cells (DCs) | Highly expressed, particularly in plasmacytoid DCs (pDCs).[1][7] | Quantitative PCR, Flow Cytometry | S1P4 is involved in DC migration and cytokine secretion.[8][9] |
| Macrophages | Expressed; downregulated in M1-polarized macrophages.[10][11] | Quantitative PCR, Western Blot | S1P4 signaling in tumor-associated macrophages (TAMs) leads to pro-tumor cytokine production.[1] |
| Monocytes | Expressed.[11][12] | ||
| Neutrophils | Expressed.[1][11][12] | May be involved in neutrophil migration.[1][13] | |
| Other Immune Cells | |||
| Natural Killer (NK) Cells | Low to no expression; S1PR5 is the dominant S1P receptor.[1][7] | ||
| Mast Cells | Expressed.[11][12][14] | May play a role in regulating allergic inflammation.[14] | |
| Hematopoietic Stem Cells | Highly expressed.[1][15] |
Table 2: S1P4 mRNA and Protein Expression in Murine Immune Cells
| Immune Cell Type | Relative mRNA Expression | Protein Detection Method | Notes |
| T Lymphocytes | |||
| Splenic CD4+ & CD8+ T Cells | Predominantly expressed along with S1P1.[3] | Quantitative PCR | S1P4 signaling inhibits T cell proliferation and effector cytokine secretion while enhancing IL-10.[16] |
| B Lymphocytes | |||
| Splenic B Cells | High expression.[2] | S1PR4 deficiency leads to reduced germinal center formation.[2] | |
| Peritoneal B Cells | Expressed; S1P1 and S1P4 are the two subtypes present.[5] | RT-PCR | TLR4 stimulation downregulates S1P4 in B1a and B1b cells.[5] |
| Myeloid Cells | |||
| Dendritic Cells (DCs) | Dominantly expressed; all S1PR subtypes are present.[7] | S1P4 deficiency profoundly affects DC migration and cytokine secretion, and reduces TH17 differentiation.[8][9] | |
| Macrophages | Expressed; S1PR4 is downregulated in M1 macrophages.[10][11] | Bone marrow-derived macrophages from some studies showed no S1P4 mRNA expression.[17] | |
| Other Immune Cells | |||
| Mast Cells | Expressed.[14] |
Signaling Pathways of the S1P4 Receptor
Activation of the S1P4 receptor by its ligand, S1P, initiates a cascade of intracellular signaling events that are primarily mediated through its coupling to heterotrimeric G proteins, specifically Gαi and Gα12/13.[1][11][18] These signaling pathways ultimately influence a range of cellular functions including cell shape, motility, cytokine production, and receptor trafficking.
Key Signaling Cascades:
-
Gαi-Mediated Pathway : Coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway is also responsible for the pertussis toxin-sensitive activation of the mitogen-activated protein kinase (MAPK) cascade, specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][19]
-
Gα12/13-Mediated Pathway : The interaction with Gα12/13 activates the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[1][11] This pathway is crucial for regulating actin dynamics, which in turn affects cell shape, motility, and the trafficking of other cell surface receptors.[1]
-
Receptor Transactivation : In some cellular contexts, S1P4 signaling can lead to the transactivation of receptor tyrosine kinases such as HER2 (ERBB2), which can also contribute to ERK1/2 phosphorylation.[1]
Below are Graphviz diagrams illustrating the major signaling pathways downstream of S1P4 activation.
Experimental Protocols
Accurate and reproducible quantification of S1P4 expression and function is paramount for research and drug development. The following sections provide detailed methodologies for key experiments.
Quantitative Real-Time PCR (qPCR) for S1P4 mRNA Expression
This protocol outlines the steps for measuring the relative abundance of S1P4 mRNA in isolated immune cells.
1. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from purified immune cell populations using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
2. qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing:
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for S1P4 (and a reference gene, e.g., GAPDH, ACTB)
-
cDNA template (diluted 1:10)
-
Nuclease-free water
-
-
Use validated primers for human or mouse S1P4. Example primer sequences should be designed using tools like Primer-BLAST and validated for specificity and efficiency.
-
Set up reactions in triplicate in a 96- or 384-well qPCR plate. Include no-template controls (NTC) to check for contamination.
3. qPCR Cycling Conditions:
-
Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 5-10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (for SYBR Green) to verify product specificity.
-
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for S1P4 and the reference gene.
-
Calculate the relative expression of S1P4 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to a control cell population.
Flow Cytometry for S1P4 Protein Detection
This protocol describes the detection of S1P4 protein on the surface of immune cells.
1. Cell Preparation:
-
Prepare a single-cell suspension of the immune cells of interest (e.g., from peripheral blood, spleen, or lymph nodes).
-
Count the cells and adjust the concentration to 1 x 10^6 cells per 100 µL of staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).[20]
2. Fc Receptor Blocking:
-
To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent (e.g., Fc block or human/mouse serum) for 15 minutes at 4°C.[20]
3. Surface Staining:
-
Add a fluorochrome-conjugated primary antibody specific for S1P4 to the cell suspension.
-
Concurrently, add antibodies for other cell surface markers to identify the specific immune cell population of interest (e.g., CD3 for T cells, CD19 for B cells).
-
Incubate for 30 minutes at 4°C in the dark.[20]
-
Include appropriate controls:
-
Unstained cells
-
Isotype control antibody to determine background fluorescence
-
Fluorescence Minus One (FMO) controls for multicolor panels
-
4. Washing:
-
Wash the cells twice with 2 mL of cold staining buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.[20]
5. Data Acquisition and Analysis:
-
Resuspend the cells in 200-400 µL of staining buffer.[20]
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software (e.g., FlowJo, FCS Express). Gate on the cell population of interest and quantify the percentage of S1P4-positive cells and the mean fluorescence intensity (MFI).
Chemotaxis Assay (Transwell Migration Assay)
This protocol is used to assess the migratory response of immune cells to an S1P gradient, which can be mediated by S1P4.
1. Cell Preparation:
-
Isolate the immune cell population of interest and resuspend them in serum-free migration medium at a concentration of 1-5 x 10^6 cells/mL.
-
Starve the cells for 2-4 hours at 37°C to reduce background migration.
2. Assay Setup:
-
Use a multi-well plate with transwell inserts (e.g., 5 µm pore size for lymphocytes).
-
Add migration medium containing S1P at various concentrations (e.g., 1-1000 nM) to the lower chambers of the plate. Include a negative control (medium only) and a positive control chemoattractant (e.g., CXCL12).
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
3. Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
4. Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer, a cell counter, or by flow cytometry (by adding a known number of counting beads).
5. Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards S1P by the number of cells that migrated towards the medium-only control.
-
Plot the chemotactic index against the S1P concentration to generate a dose-response curve.
Conclusion
The S1P4 receptor is a key modulator of immune cell function with a distinct expression profile that makes it a compelling target for therapeutic intervention. Its role in regulating the activity of T cells, B cells, dendritic cells, and macrophages underscores its importance in both innate and adaptive immunity. A thorough understanding of its expression patterns, signaling pathways, and functional consequences is essential for the development of selective S1P4 modulators. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance their investigations into the biology of S1P4 and its potential as a therapeutic target.
References
- 1. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1PR4 deficiency results in reduced germinal center formation but only marginally affects antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation-regulated expression and chemotactic function of sphingosine 1-phosphate receptors in mouse splenic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptors control B-cell migration through signaling components associated with primary immunodeficiencies, chronic lymphocytic leukemia, and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sphingosine-1-Phosphate Receptor Type 4 (S1P4) Is Differentially Regulated in Peritoneal B1 B Cells upon TLR4 Stimulation and Facilitates the Egress of Peritoneal B1a B Cells and Subsequent Accumulation of Splenic IRA B Cells under Inflammatory Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THE ALLIANCE OF SPHINGOSINE-1-PHOSPHATE AND ITS RECEPTORS IN IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine-1-phospate receptor 4 (S1P₄) deficiency profoundly affects dendritic cell function and TH17-cell differentiation in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sphingosine-1-Phosphate Receptor 4 Attenuates Neutrophilic Airway Inflammation in Experimental Asthma via Repressing Proinflammatory Macrophage Activation [ijbs.com]
- 11. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment [mdpi.com]
- 13. Frontiers | Sphingosine-1-Phosphate Receptor 4 links neutrophils and early local inflammation to lymphocyte recruitment into the draining lymph node to facilitate robust germinal center formation [frontiersin.org]
- 14. A role for S1P4 receptor expression in the modulation of immune responses and mast cell function | NIH Research Festival [researchfestival.nih.gov]
- 15. Sphingosine-1-phosphate receptor-3 supports hematopoietic stem and progenitor cell residence within the bone marrow niche - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sphingosine-1-Phosphate Induces an Antiinflammatory Phenotype in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
Methodological & Application
Application Notes and Protocols for CYM50358 Hydrochloride in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of CYM50358 hydrochloride, a potent and selective S1P4 receptor antagonist. The information is compiled to assist in the design and execution of animal studies investigating the therapeutic potential of targeting the S1P4 receptor.
This compound has been identified as a valuable tool for studying the role of the S1P4 receptor in various physiological and pathological processes. Notably, it has been investigated for its potential in treating allergic asthma.[1][2][3]
Compound Details
| Characteristic | Value | Reference |
| IUPAC Name | N-[(4-(Aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)-2-furancarboxamide hydrochloride | |
| Molecular Formula | C₂₀H₁₈Cl₂N₂O₂·HCl | |
| Molecular Weight | 425.74 g/mol | |
| Target | Sphingosine-1-phosphate receptor 4 (S1P4) antagonist | [4][5] |
| IC₅₀ | 25 nM | [4] |
| Solubility | Soluble to 100 mM in Water and DMSO |
In Vivo Model: Ovalbumin-Induced Allergic Asthma in Mice
A key application of this compound is in a murine model of allergic asthma induced by ovalbumin (OVA).[1][2][3] This model is well-established for studying the inflammatory and immunological responses characteristic of asthma.
Experimental Workflow
The following diagram outlines the typical workflow for an OVA-induced allergic asthma study incorporating this compound treatment.
Caption: Experimental workflow for the in vivo evaluation of this compound in a mouse model of allergic asthma.
Detailed Experimental Protocol
This protocol is based on the methodology described in the study of an ovalbumin-induced allergic asthma model.[1]
Animal Model
-
Species: Mouse (specific strain, e.g., BALB/c, should be chosen based on experimental goals)
-
Sex: Female
-
Age: 6-8 weeks
Materials
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
Experimental Groups
-
Control Group: Treated with PBS instead of OVA.
-
OVA-Induced Asthma Group: Sensitized and challenged with OVA, treated with vehicle.
-
Treatment Group 1 (Prophylactic): Administered this compound before each sensitization with OVA.
-
Treatment Group 2 (Therapeutic): Administered this compound before each challenge with OVA.
Sensitization and Challenge Procedure
-
Sensitization (Day 0 and Day 14): Prepare a solution of 50 µg OVA and 1 mg aluminum hydroxide in PBS. Administer via intraperitoneal (i.p.) injection.[1]
-
Challenge (Day 28, 29, and 30): Expose mice to nebulized 1% OVA in PBS for 30 minutes.[1]
Administration of this compound
-
Dosage: 10 mg/kg body weight.[1]
-
Route of Administration: Intraperitoneal (i.p.) injection.[1]
-
Timing: Administer 30 minutes before either OVA sensitization or OVA challenge, depending on the experimental group.[1]
Endpoint Analysis (Day 32)
-
Bronchoalveolar Lavage Fluid (BALF) Collection: Collect BALF to analyze immune cell infiltration.
-
Cell Counting: Perform total and differential cell counts (eosinophils, lymphocytes, macrophages) in the BALF.[1]
-
Cytokine Analysis: Measure levels of IL-4 in BALF using ELISA.[1][2]
-
Serum IgE Levels: Collect blood and measure serum IgE levels using ELISA.[1][2]
-
Histology: Perfuse the lungs, fix in formalin, and embed in paraffin. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to identify mucus-producing cells.[1][2]
Summary of In Vivo Efficacy Data
The following table summarizes the reported effects of this compound in the ovalbumin-induced allergic asthma model.
| Parameter | Effect of this compound Treatment | Reference |
| BALF Eosinophils | Significantly inhibited the increase | [1][2] |
| BALF Lymphocytes | Significantly inhibited the increase | [1][2] |
| BALF IL-4 Levels | Inhibited the increase | [1][2] |
| Serum IgE Levels | Significantly repressed the increase | [1][2] |
| Lung Inflammation Score | Reduced | [1][2] |
| PAS-Stained Cells in Lungs | Reduced | [1][2] |
Signaling Pathway
CYM50358 acts as an antagonist to the S1P4 receptor. In the context of allergic asthma, sphingosine-1-phosphate (S1P) is believed to contribute to the inflammatory response. By blocking the S1P4 receptor on mast cells, CYM50358 inhibits their degranulation, a key event in the allergic cascade that leads to the release of inflammatory mediators.[1]
Caption: Proposed mechanism of action for this compound in allergic asthma.
Conclusion
This compound is a valuable pharmacological tool for the in vivo investigation of S1P4 receptor function. The provided protocols and data serve as a guide for researchers aiming to explore its therapeutic potential in preclinical models of allergic and inflammatory diseases. As with any experimental procedure, optimization of dosages and protocols for specific animal strains and experimental setups is recommended.
References
- 1. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. koreascience.kr [koreascience.kr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Ovalbumin-Induced Allergic Asthma Model Using CYM50358
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing the selective S1P4 receptor antagonist, CYM50358, in a murine model of ovalbumin (OVA)-induced allergic asthma. This model is a valuable tool for investigating the pathophysiology of allergic asthma and for the preclinical evaluation of novel therapeutic agents.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, mucus overproduction, and eosinophilic inflammation.[1][2][3] The ovalbumin (OVA)-induced asthma model in mice is a widely used and reliable model that mimics key features of human allergic asthma.[2][4] Sphingosine-1-phosphate (S1P) has been identified as a key intercellular signaling molecule implicated in asthma, with elevated levels found in the bronchoalveolar lavage fluids of asthmatic patients.[5][6][7] S1P exerts its effects through a family of G-protein coupled receptors, including the S1P4 receptor, which is detected on mast cells and other immune cells.[5][8]
CYM50358 is a potent and selective antagonist of the S1P4 receptor, with an IC50 of 25 nM.[9][10] Research has demonstrated that CYM50358 can suppress mast cell degranulation and alleviate allergic asthma responses in the OVA-induced mouse model, suggesting the therapeutic potential of targeting the S1P4 receptor in allergic asthma.[5][6][7]
Key Signaling Pathways in Allergic Asthma
The pathogenesis of allergic asthma involves a complex interplay of immune cells and inflammatory mediators, primarily driven by a T-helper 2 (Th2) cell-mediated immune response.[11][12] Upon exposure to an allergen like OVA, dendritic cells present the antigen to naive T cells, promoting their differentiation into Th2 cells. These Th2 cells then release a cascade of cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[11][13]
-
IL-4 stimulates B cells to produce IgE antibodies, which bind to mast cells.
-
IL-5 is crucial for the recruitment and activation of eosinophils.
-
IL-13 contributes to airway hyperresponsiveness and mucus production.
The S1P/S1P4 signaling axis is implicated in this pathway, particularly in mast cell degranulation, which releases histamine and other inflammatory mediators upon subsequent allergen exposure.[5] By blocking the S1P4 receptor, CYM50358 inhibits these downstream effects, leading to a reduction in the inflammatory response.
References
- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 3. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 4. Eosinophils and the Ovalbumin Mouse Model of Asthma | Springer Nature Experiments [experiments.springernature.com]
- 5. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. koreascience.kr [koreascience.kr]
- 7. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingosine-1-Phosphate Receptor 4 Attenuates Neutrophilic Airway Inflammation in Experimental Asthma via Repressing Proinflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. news-medical.net [news-medical.net]
- 13. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM50358 Hydrochloride in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50358 hydrochloride is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4).[1] It is a valuable tool for investigating the physiological and pathological roles of S1P4 signaling. Contrary to potential misconceptions, CYM50358 is not an agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its selectivity for S1P4 over other S1P receptor subtypes, including S1P1, has been well-documented.[2][3] The IC50 for S1P4 is 25 nM, while for S1P1 it is significantly higher at 6.4 μM, indicating much weaker activity at S1P1.[2]
These application notes provide a comprehensive overview of the in vivo use of this compound in mice, with a specific focus on a validated model of allergic asthma. The information provided herein is intended to guide researchers in designing and executing their own studies.
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative study utilizing CYM50358 in a mouse model of ovalbumin-induced allergic asthma.[4][5][6]
| Parameter | Value | Mouse Strain | Administration Route | Vehicle | Reference |
| Dosage | 10 mg/kg | BALB/c | Intraperitoneal (i.p.) Injection | Not specified in study, but a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2] | [4][5] |
| Dosing Schedule | 30 minutes prior to ovalbumin (OVA) sensitization or challenge | BALB/c | Intraperitoneal (i.p.) Injection | Not specified in study | [4] |
| Efficacy Endpoint 1: Reduction in Bronchoalveolar Lavage Fluid (BALF) Eosinophils | Significant reduction compared to OVA-treated group | BALB/c | Intraperitoneal (i.p.) Injection | Not specified in study | [4][6] |
| Efficacy Endpoint 2: Reduction in BALF Lymphocytes | Significant reduction compared to OVA-treated group | BALB/c | Intraperitoneal (i.p.) Injection | Not specified in study | [4][6] |
| Efficacy Endpoint 3: Reduction in Serum IgE Levels | Significant reduction compared to OVA-treated group | BALB/c | Intraperitoneal (i.p.) Injection | Not specified in study | [5] |
| Efficacy Endpoint 4: Reduction in BALF IL-4 Levels | Significant reduction compared to OVA-treated group | BALB/c | Intraperitoneal (i.p.) Injection | Not specified in study | [6] |
Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Asthma Mouse Model
This protocol describes the induction of allergic asthma in mice using ovalbumin (OVA) and the administration of this compound to assess its therapeutic potential.[7][8][9][10][11]
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
6-week-old female BALB/c mice
-
Nebulizer
Procedure:
-
Animal Groups: Randomly assign mice (n=5 per group) to one of the following groups:
-
PBS control
-
OVA-induced asthma
-
CYM50358 treatment before sensitization + OVA
-
CYM50358 treatment before challenge + OVA
-
-
Sensitization:
-
On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 50 μg OVA and 1 mg aluminum hydroxide in 200 µL PBS to the OVA and treatment groups.[4]
-
Administer an i.p. injection of PBS to the control group.
-
For the "CYM50358 treatment before sensitization" group, administer 10 mg/kg this compound i.p. 30 minutes before each OVA sensitization injection.
-
-
Challenge:
-
On days 28, 29, and 30, challenge the mice in the OVA and treatment groups by exposing them to nebulized 1-2% OVA in saline for 20-30 minutes.[4][9][11]
-
Expose the control group to nebulized PBS.
-
For the "CYM50358 treatment before challenge" group, administer 10 mg/kg this compound i.p. 30 minutes before each OVA challenge.
-
-
Endpoint Analysis (Day 32):
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (e.g., eosinophils, lymphocytes).
-
Collect blood to measure serum IgE levels.
-
Collect lung tissue for histological analysis of inflammation and mucus production.
-
Signaling Pathways and Workflows
Signaling Pathway of S1P4 Antagonism in Allergic Asthma
The binding of Sphingosine-1-Phosphate (S1P) to its receptor S1P4 on mast cells is a critical step in the downstream signaling cascade that leads to degranulation and the release of pro-inflammatory mediators, contributing to the symptoms of allergic asthma.[4] this compound acts as an antagonist, blocking this initial step and thereby inhibiting the subsequent inflammatory response.[4][6]
Experimental Workflow for In Vivo Mouse Study
The following diagram illustrates the key steps and timeline for the ovalbumin-induced allergic asthma model and the administration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomolther.org [biomolther.org]
- 6. koreascience.kr [koreascience.kr]
- 7. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 11. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
Preparing CYM50358 Hydrochloride for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50358 hydrochloride is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P₄).[1][2] S1P₄ is a G protein-coupled receptor predominantly expressed in hematopoietic and lymphoid tissues, playing a crucial role in immune cell signaling and trafficking.[3] As a selective antagonist, this compound is an invaluable tool for investigating the physiological and pathological roles of S1P₄, with potential therapeutic applications in immunology and oncology. This document provides detailed protocols for the preparation and use of this compound in cell culture experiments, ensuring optimal performance and reproducibility.
Physicochemical and Biological Properties
A clear understanding of the properties of this compound is essential for its effective use in in vitro studies.
| Property | Value | Reference |
| Molecular Weight | 425.74 g/mol | [2] |
| Formula | C₂₀H₁₈Cl₂N₂O₂・HCl | [2] |
| Appearance | Off-white to yellow solid | [4] |
| Purity | ≥97% | [2] |
| Solubility | Soluble to 100 mM in water and DMSO | [2] |
| Mechanism of Action | Potent and selective S1P₄ antagonist | [1][2] |
| IC₅₀ | 25 nM for S1P₄ | [4] |
| Selectivity | Displays selectivity for S1P₄ over S1P₁, S1P₂, S1P₃, and S1P₅ receptors. | [2] |
Experimental Protocols
Preparation of Stock Solution
Proper preparation of a concentrated stock solution is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculate Required Volume: To prepare a 10 mM stock solution, use the following formula:
-
Volume of DMSO (μL) = (Mass of CYM50358 in mg / 425.74 g/mol ) * 100,000
-
Example: For 1 mg of this compound, you will need approximately 23.49 μL of DMSO to make a 10 mM stock solution.
-
-
Dissolution: Carefully add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if precipitation is observed.[4]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Preparation of Working Solutions and Cell Treatment
Working solutions should be prepared fresh for each experiment by diluting the stock solution in cell culture medium. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically ≤0.5%, with ≤0.1% being optimal for most cell lines to avoid solvent-induced cytotoxicity.[5][6]
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Determine Final Concentration: The optimal working concentration of this compound should be determined experimentally for each cell line and assay. A starting point for concentration-response experiments could range from 10 nM to 10 µM. A concentration of 10 µM has been shown to be effective in inhibiting degranulation in RBL-2H3 mast cells.
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: To minimize the final DMSO concentration, it is recommended to perform a multi-step dilution. For example, to achieve a 10 µM working solution from a 10 mM stock, first dilute the stock 1:100 in media (to 100 µM), and then dilute this intermediate solution 1:10 in your cell culture plate. This will result in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the experimental conditions. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Cell Treatment: Add the appropriate volume of the working solution or vehicle control to your cell cultures and incubate for the desired duration.
Assessing Compound Stability in Cell Culture Medium
The stability of small molecules in cell culture media can vary. It is advisable to determine the stability of this compound under your specific experimental conditions (e.g., media type, serum percentage, incubation time).
Workflow for Stability Assessment:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. S1PR4 deficiency results in reduced germinal center formation but only marginally affects antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
Application Notes and Protocols for CYM50358 Hydrochloride in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50358 hydrochloride is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4).[1][2][3] While extensively studied in the context of allergic asthma and mast cell degranulation, emerging evidence suggests a potential role for the S1P4 receptor in the modulation of neuroinflammatory processes.[4][5] S1P4 receptors are expressed on various immune cells, and their upregulation has been observed in the central nervous system (CNS) during experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis.[1] This document provides detailed application notes and proposed protocols for the investigation of this compound's effects on neuroinflammation, targeting key CNS immune cells: microglia and astrocytes.
Mechanism of Action
This compound acts as a competitive antagonist at the S1P4 receptor, inhibiting the signaling cascade initiated by its natural ligand, sphingosine-1-phosphate (S1P). S1P signaling is implicated in a variety of cellular processes, including immune cell trafficking, activation, and cytokine release.[1] In the context of neuroinflammation, S1P can activate microglia and astrocytes, leading to the production of pro-inflammatory mediators.[6][7][8] By blocking the S1P4 receptor, this compound is hypothesized to attenuate these pro-inflammatory responses in the CNS.
Data Presentation
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Species | Assay System | Reference |
| IC50 (S1P4) | 25 nM | Human | Cell-based reporter assay | [2] |
| IC50 (S1P1) | 6.4 µM | Human | Cell-based reporter assay | [2] |
Signaling Pathway
The proposed signaling pathway for S1P4 receptor-mediated neuroinflammation and the inhibitory action of this compound is depicted below.
Experimental Protocols
The following are proposed protocols for studying the effects of this compound in neuroinflammation. These protocols are based on established methodologies and should be optimized for specific experimental conditions.
In Vitro Protocol: Inhibition of LPS-Induced Pro-inflammatory Cytokine Release from Microglia
This protocol outlines the procedure to assess the anti-inflammatory potential of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
1. Cell Culture:
-
Culture murine (e.g., BV-2) or human (e.g., CHME-5) microglial cell lines in appropriate media supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
2. Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture media to desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Pre-treat the microglial cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6 or 24 hours to induce an inflammatory response. Include vehicle control (DMSO) and LPS-only control groups.
3. Quantification of Cytokines:
-
Collect the cell culture supernatants after the incubation period.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
4. Data Analysis:
-
Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.
-
Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the inhibitory effect.
In Vivo Protocol: Evaluation of this compound in a Mouse Model of LPS-Induced Neuroinflammation
This protocol describes an in vivo experiment to investigate the neuroprotective effects of this compound in a systemic inflammation model that induces a neuroinflammatory response.
1. Animals:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
House animals under standard laboratory conditions with ad libitum access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
2. Drug Preparation and Administration:
-
Prepare this compound for intraperitoneal (i.p.) injection. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Administer this compound (e.g., 1, 5, or 10 mg/kg) or vehicle i.p. 1 hour prior to LPS injection.
3. Induction of Neuroinflammation:
-
Induce systemic inflammation by a single i.p. injection of LPS (1 mg/kg).
4. Tissue Collection and Analysis:
-
At 24 hours post-LPS injection, euthanize the mice and perfuse with ice-cold PBS.
-
Collect brain tissue. For biochemical analysis, rapidly dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C. For immunohistochemistry, fix the other hemisphere in 4% paraformaldehyde.
-
Biochemical Analysis: Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.
-
Immunohistochemistry: Prepare brain sections and perform immunostaining for microglial (Iba1) and astrocyte (GFAP) activation markers.
5. Data Analysis:
-
Compare cytokine levels and the quantification of Iba1 and GFAP immunoreactivity between the this compound-treated group and the LPS-treated vehicle group.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. koreascience.kr [koreascience.kr]
- 6. Critical Roles of Lysophospholipid Receptors in Activation of Neuroglia and Their Neuroinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | S1P/S1PR1 signaling is involved in the development of nociceptive pain [frontiersin.org]
Application Notes and Protocols for CYM50358 Hydrochloride in Cancer Cell Lines
For Research Use Only.
Introduction
CYM50358 hydrochloride is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4).[1] Sphingosine-1-phosphate (S1P) signaling plays a crucial role in various cellular processes, including proliferation, survival, migration, and angiogenesis, which are hallmarks of cancer.[2][3] The S1P/S1P4 signaling axis has been implicated in promoting tumor aggressiveness, particularly in breast cancer, where it can activate the Erk1/2 and HER2 pathways, leading to poorer outcomes.[4] Therefore, the targeted antagonism of S1P4 with this compound presents a promising avenue for cancer research and therapeutic development.
These application notes provide an overview of the mechanism of action of this compound, summarize available data on its use in cancer cell lines, and offer detailed protocols for investigating its potential anti-cancer effects.
Mechanism of Action
This compound acts by selectively blocking the S1P4 receptor, thereby inhibiting the downstream signaling pathways initiated by the binding of its natural ligand, S1P. In the context of cancer, S1P signaling through S1P4, which is coupled to Gi and G12/13 proteins, can promote cancer cell proliferation and survival.[2][4][5] By antagonizing this receptor, CYM50358 can potentially attenuate these pro-tumorigenic signals. Furthermore, emerging research suggests that S1P4 signaling may play a role in modulating the tumor microenvironment. For instance, ablation of S1P4 has been shown to delay tumor development and enhance the efficacy of chemotherapy in murine models of mammary and colorectal cancer by increasing the abundance of CD8+ T cells.[6][7]
Data Presentation
Quantitative data on the direct cytotoxic effects of this compound on a wide range of cancer cell lines is currently limited. The available data primarily focuses on its antagonistic activity at the S1P4 receptor. Further research is required to establish a comprehensive profile of its anti-proliferative and cytotoxic properties across various cancer types.
| Compound | Cell Line | Cancer Type | Assay Type | IC50 | Reference |
| CYM50358 | U2OS | Osteosarcoma | S1P4 Receptor Antagonism | 25 nM | [1] |
| CYM50358 | MCF-7 | Breast Cancer | T-cell Co-culture | Increased CD8+ T-cells | [6] |
Experimental Protocols
The following are detailed protocols for fundamental assays to characterize the effects of this compound on cancer cell lines.
Cell Viability (MTT) Assay
This protocol is designed to assess the effect of CYM50358 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare a series of dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells as a control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with CYM50358.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for a specified duration.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of CYM50358 on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Serum-free and complete cell culture medium
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Pre-coat the Transwell inserts with an appropriate extracellular matrix protein if required for the cell line.
-
Seed 5 x 104 to 1 x 105 cancer cells in 200 µL of serum-free medium containing the desired concentration of CYM50358 into the upper chamber of the Transwell insert.
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the migratory ability of treated cells to untreated controls.
Conclusion
This compound is a valuable research tool for investigating the role of S1P4 signaling in cancer. The provided protocols offer a framework for characterizing its effects on cancer cell viability, apoptosis, and migration. Given the implication of S1P4 in tumor progression and the tumor microenvironment, further studies with CYM50358 are warranted to elucidate its full potential as a novel anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Sphingosine-1-Phosphate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Roles of sphingosine-1-phosphate signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. S1PR4 ablation reduces tumor growth and improves chemotherapy via CD8+ T cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] S1PR4 ablation reduces tumor growth and improves chemotherapy via CD8+ T cell expansion. | Semantic Scholar [semanticscholar.org]
Application Notes: CYM50358 Hydrochloride for a Novel Approach to Dendritic Cell Function Studies
Introduction
Dendritic cells (DCs) are professional antigen-presenting cells that are pivotal in initiating and shaping adaptive immune responses. Their functional capacities—including migration to lymph nodes, maturation, and cytokine secretion—are tightly regulated by a variety of signaling molecules. One such class of regulators is sphingosine-1-phosphate (S1P), a bioactive lipid that signals through five distinct G protein-coupled receptors (S1PR1-5). S1P receptor 4 (S1PR4) is of particular interest as its expression is largely restricted to hematopoietic and lymphoid cells, including dendritic cells.[1][2] CYM50358 hydrochloride is a potent and selective antagonist of S1PR4, offering a valuable tool for dissecting the specific roles of S1PR4 signaling in DC biology.
Mechanism of Action
This compound acts by specifically blocking the S1P receptor 4 (S1PR4). In dendritic cells, particularly human plasmacytoid DCs (pDCs), the activation of S1PR4 by its natural ligand S1P has been shown to attenuate the production of Type I interferons (IFN-α) following stimulation of Toll-like receptors (TLRs) 7 and 9.[3][4][5] This inhibitory effect is linked to the S1PR4-mediated preservation of the inhibitory receptor ILT7 on the pDC surface.[4][5] By antagonizing S1PR4, CYM50358 is expected to block this inhibitory pathway, thereby restoring or enhancing IFN-α production in response to TLR ligands. This makes CYM50358 an important pharmacological tool for investigating the regulatory checkpoints in DC activation and their subsequent influence on T-cell polarization.
S1PR4 Signaling Pathway in Plasmacytoid Dendritic Cells
References
- 1. S1PR4 is required for plasmacytoid dendritic cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S1PR1-mediated IFNAR1 degradation modulates plasmacytoid dendritic cell interferon-α autoamplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD4 T cell sphingosine 1-phosphate receptor (S1PR)1 and S1PR4 and endothelial S1PR2 regulate afferent lymphatic migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. S1PR4 Signaling Attenuates ILT 7 Internalization To Limit IFN-α Production by Human Plasmacytoid Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of CYM50358 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50358 hydrochloride is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1PR4).[1][2] S1PR4 is a G protein-coupled receptor predominantly expressed on hematopoietic and lymphoid cells, playing a crucial role in immune cell trafficking, differentiation, and function.[3][4] Unlike agonists that stimulate receptor activity, this compound blocks the endogenous ligand, sphingosine-1-phosphate (S1P), from binding to and activating S1PR4. This antagonistic action makes CYM50358 a valuable tool for investigating the physiological and pathological roles of S1PR4 signaling in the immune system and a potential therapeutic agent for inflammatory and autoimmune diseases.
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of this compound treatment on various immune cell populations. The provided protocols and information will assist researchers in designing, executing, and interpreting flow cytometry experiments to elucidate the impact of S1PR4 antagonism.
Mechanism of Action and Signaling Pathway
S1PR4 is coupled to Gαi, Gαo, and potentially Gα12/13 G proteins.[2][5] Upon activation by S1P, these G proteins initiate downstream signaling cascades, including the extracellular signal-regulated kinase (ERK), phospholipase C (PLC), and Rho pathways.[2][3][5] These pathways regulate a variety of cellular processes such as proliferation, cytokine secretion, and migration.[6]
This compound acts as a competitive antagonist at the S1PR4 receptor, preventing the binding of S1P and thereby inhibiting the initiation of these downstream signaling events. The IC50 for CYM50358 at the S1P4 receptor is approximately 25 nM, and it exhibits high selectivity over other S1P receptor subtypes.[1]
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the in vivo effects of CYM50358 in a mouse model of allergic asthma. The data demonstrates the potential of CYM50358 to modulate immune cell populations.
| Cell Type | Treatment Group | Mean Cell Count (cells/mL of BALF) | Percentage Reduction vs. OVA Control | Reference |
| Total Cells | PBS Control | ~1.5 x 10^5 | - | [3] |
| OVA Control | ~4.4 x 10^5 | - | [3] | |
| OVA + CYM50358 (before sensitization) | ~1.9 x 10^5 | 56.6% | [3] | |
| OVA + CYM50358 (before challenge) | ~2.5 x 10^5 | 41.7% | [3] | |
| Eosinophils | OVA Control | >2.5 x 10^5 | - | [3] |
| OVA + CYM50358 (before sensitization) | <1.0 x 10^5 | 69.3% | [3] | |
| OVA + CYM50358 (before challenge) | ~1.3 x 10^5 | 48.5% | [3] | |
| Lymphocytes | OVA Control | >0.5 x 10^5 | - | [3] |
| OVA + CYM50358 (before sensitization & challenge) | <0.5 x 10^5 | Significant Reduction | [3] |
BALF: Bronchoalveolar Lavage Fluid. Data is estimated from graphical representations in the cited literature.
Experimental Protocols
Protocol 1: General Preparation of Single-Cell Suspensions from Tissues
This protocol describes the basic steps for preparing single-cell suspensions from lymphoid tissues (e.g., spleen, lymph nodes) for flow cytometry analysis.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
50 mL conical tubes
-
Red Blood Cell (RBC) Lysis Buffer (for spleen)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
Procedure:
-
Aseptically harvest tissues from control and CYM50358-treated animals into cold PBS.
-
Mechanically dissociate the tissue by gently mashing it through a 70 µm cell strainer into a 50 mL conical tube using the plunger of a syringe.
-
Wash the strainer with PBS to collect all cells.
-
Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.
-
Discard the supernatant. If processing spleen, resuspend the pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Add 10 mL of PBS to neutralize the lysis buffer and centrifuge as in step 4.
-
Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer.
-
Perform a cell count and viability assessment (e.g., using trypan blue or a viability dye for flow cytometry).
-
Adjust the cell concentration to 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.
Protocol 2: Immunophenotyping of Immune Cells by Flow Cytometry
This protocol provides a general framework for staining cell surface markers on prepared single-cell suspensions.
Materials:
-
Prepared single-cell suspension (from Protocol 1)
-
Fc block (e.g., anti-CD16/32 for mouse)
-
Fluorochrome-conjugated antibodies (see suggested panels below)
-
Flow Cytometry Staining Buffer
-
96-well V-bottom plates or flow cytometry tubes
-
Flow cytometer
Procedure:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well plate or into flow cytometry tubes.
-
Add Fc block to each sample and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the predetermined optimal concentration of each fluorochrome-conjugated antibody to the respective samples.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells by adding 200 µL of Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the cells in 200-500 µL of Flow Cytometry Staining Buffer for analysis on a flow cytometer.
-
Acquire data on a properly compensated flow cytometer.
Suggested Flow Cytometry Panels
The following are example antibody panels for mouse studies to investigate the effects of CYM50358 on different immune cell populations. Antibody clones and fluorochromes should be optimized for the specific flow cytometer and experimental setup.
Panel 1: T Cell Subsets
-
Purpose: To analyze changes in major T cell populations, including naive, memory, and activated T cells.
-
Markers:
-
CD3 (T cell lineage)
-
CD4 (Helper T cells)
-
CD8 (Cytotoxic T cells)
-
CD44 (Memory/activated marker)
-
CD62L (Naive/central memory marker)
-
CD69 or CD25 (Early activation markers)
-
Panel 2: B Cell Subsets
-
Purpose: To investigate the impact of S1PR4 antagonism on B cell populations.
-
Markers:
-
CD19 or B220 (B cell lineage)
-
IgM
-
IgD
-
CD21/CD35
-
CD23
-
Panel 3: Myeloid Cells (Dendritic Cells, Monocytes, and Neutrophils)
-
Purpose: To assess the effect of CYM50358 on the frequency and activation state of myeloid cells.
-
Markers:
-
CD11b
-
CD11c (Dendritic cells)
-
Ly6G (Neutrophils)
-
Ly6C (Monocyte subsets)
-
MHC Class II (Antigen presentation)
-
CD80/CD86 (Costimulatory molecules)
-
Data Analysis and Interpretation
Analysis of flow cytometry data should involve appropriate gating strategies to identify specific immune cell populations. For each population, the frequency (as a percentage of a parent population) and absolute number can be calculated. Statistical analysis should be performed to compare the results from CYM50358-treated groups with control groups to determine the significance of any observed changes.
Potential effects of CYM50358 that can be investigated include:
-
Alterations in the relative proportions of different immune cell subsets in lymphoid organs and peripheral tissues.
-
Changes in the expression of activation markers on specific cell types.
-
Modulation of immune cell trafficking and recruitment to sites of inflammation.
By following these application notes and protocols, researchers can effectively utilize flow cytometry to gain valuable insights into the immunomodulatory effects of the S1PR4 antagonist, this compound.
References
- 1. biomolther.org [biomolther.org]
- 2. koreascience.kr [koreascience.kr]
- 3. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | S1PR4 deficiency results in reduced germinal center formation but only marginally affects antibody production [frontiersin.org]
- 5. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro S1P4 Receptor Binding Assay with CYM50358
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 4 (S1P4) is a G protein-coupled receptor (GPCR) predominantly expressed in the lymphoid and hematopoietic systems.[1] As a key regulator of immune cell trafficking, proliferation, and differentiation, S1P4 has emerged as a promising therapeutic target for autoimmune diseases and certain cancers. CYM50358 is a potent and selective antagonist of the S1P4 receptor, making it a valuable tool for studying the receptor's function and for the development of novel therapeutics.[2]
These application notes provide a detailed protocol for conducting an in vitro radioligand binding assay to characterize the interaction of CYM50358 with the S1P4 receptor. The protocol is based on established methodologies for GPCR binding assays and incorporates specific details for the S1P4 receptor.
Data Presentation
The binding affinity of CYM50358 and the endogenous ligand, Sphingosine-1-Phosphate (S1P), for the S1P4 receptor is summarized in the table below. This data is crucial for comparing the potency of the antagonist to the natural ligand.
| Compound | Assay Type | Cell Line | Radioligand | Parameter | Value | Reference |
| CYM50358 | Functional (β-arrestin recruitment) | Human U2OS | - | IC50 | 25 nM | [2] |
| Sphingosine-1-Phosphate (S1P) | Radioligand Binding | Ba/F3-hS1P4 | [3H]DH-S1P | Ki | 112 - 227 nM | [3] |
Note: The IC50 value for CYM50358 was determined in a functional assay measuring the inhibition of S1P-induced β-arrestin recruitment. The Ki value for S1P was determined in a competitive radioligand binding assay.
S1P4 Receptor Signaling Pathway
Experimental Protocols
Preparation of Cell Membranes Expressing S1P4 Receptor
This protocol describes the preparation of crude cell membranes from a cell line overexpressing the human S1P4 receptor (e.g., Ba/F3-hS1P4 cells).[3]
Materials:
-
Ba/F3 cells stably expressing human S1P4 receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 10 mM Tris-HCl, 5 mM EDTA, 3 mM EGTA, pH 7.6
-
Protease Inhibitor Cocktail
-
Glycine-Glycine Buffer: 20 mM Glycine-Glycine, 1 mM MgCl2, 250 mM Sucrose, pH 7.2
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Protocol:
-
Harvest cultured cells by centrifugation at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Lyse the cells using a Dounce homogenizer with 15-20 strokes.
-
Centrifuge the homogenate at 500 x g for 5 minutes to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Glycine-Glycine Buffer.
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
In Vitro S1P4 Receptor Radioligand Binding Assay (Competitive)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of CYM50358 for the S1P4 receptor using [3H]dihydrosphingosine-1-phosphate ([3H]DH-S1P) as the radioligand.[3]
Materials:
-
S1P4 receptor-expressing cell membranes (from Protocol 1)
-
[3H]DH-S1P (specific activity ~60 Ci/mmol)
-
CYM50358
-
Unlabeled S1P (for determining non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 0.5% fatty acid-free Bovine Serum Albumin (BSA)
-
96-well microplates
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Prepare a dilution series of CYM50358 in Binding Buffer. The final concentrations should typically range from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Binding Buffer, 50 µL of [3H]DH-S1P (at a final concentration near its Kd, e.g., 2-5 nM), and 100 µL of S1P4 membrane preparation (20-40 µg of protein).
-
Non-specific Binding: 50 µL of unlabeled S1P (at a final concentration of 10 µM), 50 µL of [3H]DH-S1P, and 100 µL of S1P4 membrane preparation.
-
CYM50358 Competition: 50 µL of each CYM50358 dilution, 50 µL of [3H]DH-S1P, and 100 µL of S1P4 membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the CYM50358 concentration.
-
Determine the IC50 value (the concentration of CYM50358 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
Experimental Workflow
The following diagram illustrates the key steps in the in vitro S1P4 receptor binding assay.
References
- 1. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CYM50358 hydrochloride solubility in PBS and DMSO
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with CYM50358 hydrochloride. Below you will find solubility data, troubleshooting advice, and experimental protocols to facilitate your research.
Solubility Data
This compound exhibits solubility in various solvents. The following table summarizes its solubility for easy reference.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 100 | 42.57 |
| DMSO | 100 | 42.57 |
Note: The molecular weight of this compound is 425.74 g/mol .[1]
Frequently Asked Questions & Troubleshooting
Here are answers to common questions and troubleshooting tips for working with this compound.
Q1: How do I prepare a stock solution of this compound?
A1: To prepare a stock solution, we recommend using either DMSO or water. For a 100 mM stock solution, dissolve 42.57 mg of this compound in 1 mL of solvent. For other concentrations, you can use the following calculations as a guide:
-
10 mM Stock: Dissolve 4.26 mg in 1 mL of solvent.
-
1 mM Stock: Dissolve 0.43 mg in 1 mL of solvent.
Always ensure the compound is fully dissolved before use.
Q2: My compound is not dissolving completely or has precipitated out of solution. What should I do?
A2: If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be used to aid in dissolving the compound. It is also crucial to use high-purity, anhydrous solvents, as the presence of water can affect solubility, especially in organic solvents like DMSO.
Q3: Can I use PBS to dissolve this compound?
A3: Yes, this compound is soluble in water up to 100 mM and is therefore expected to be soluble in aqueous buffers like Phosphate-Buffered Saline (PBS).[1] When preparing solutions in PBS, ensure the final pH of the solution is compatible with your experimental setup.
Q4: I am preparing a formulation for an in vivo study. What solvents should I use?
A4: For in vivo studies, specific formulations are required. Here are two protocols that yield a clear solution with a solubility of at least 2.08 mg/mL (5.34 mM):
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2: A mixture of 10% DMSO and 90% Corn Oil.
When preparing these formulations, add each solvent sequentially and ensure the mixture is homogeneous before adding the next component.
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for experimental use.
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 4.26 mg of this compound.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator for a brief period.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Preparation of an In Vivo Formulation (Protocol 1)
This protocol is for preparing a 1 mL working solution with a CYM50358 concentration of 2.08 mg/mL.
-
Prepare a 20.8 mg/mL stock solution of CYM50358 in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL CYM50358 DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to reach a final volume of 1 mL and mix thoroughly.
Signaling Pathway and Mechanism of Action
CYM50358 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P₄).[2][3][4] S1P₄ is a G-protein coupled receptor that, upon binding to its ligand Sphingosine-1-Phosphate (S1P), can activate various downstream signaling cascades. By binding to S1P₄, CYM50358 blocks the binding of S1P, thereby inhibiting its downstream effects. This makes CYM50358 a valuable tool for studying the physiological and pathological roles of the S1P-S1P₄ signaling axis.
Caption: Mechanism of CYM50358 as an S1P₄ receptor antagonist.
References
- 1. CYM 50358 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing CYM50358 Hydrochloride for Experiments
Welcome to the technical support center for CYM50358 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this potent and selective S1P₄ receptor antagonist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P₄).[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P₄ receptor, thereby inhibiting its downstream signaling pathways.[1][2] This receptor is primarily expressed in hematopoietic and lymphoid tissues.[3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in both water and DMSO up to 100 mM.[1][2] For long-term storage, it is recommended to store the solid compound at -20°C.[1][2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[5]
Q3: What is the selectivity profile of this compound?
A3: this compound displays high selectivity for the S1P₄ receptor.[1][2] It has a much lower affinity for other S1P receptor subtypes (S1P₁, S1P₂, S1P₃, and S1P₅).[1][2] One study reported an IC₅₀ of 6.4 μM for S1PR1, which is significantly higher than its IC₅₀ for S1P₄.[5]
Experimental Protocols and Concentration Guidelines
In Vitro Experiments
This compound has been utilized in a variety of in vitro assays to investigate the role of S1P₄ in different cellular processes. The optimal concentration will vary depending on the cell type, assay duration, and specific endpoint being measured.
Recommended Starting Concentrations:
Based on published data, a concentration range of 1 µM to 10 µM is a good starting point for most in vitro experiments. The IC₅₀ for S1P₄ antagonism is approximately 25 nM, suggesting that lower concentrations may also be effective in sensitive systems.[1][2]
| Cell Type | Assay | Concentration | Reference |
| RBL-2H3 (Rat Basophilic Leukemia) | Mast Cell Degranulation | 10 µM | [6] |
| Human U2OS (Osteosarcoma) | Reporter Gene Assay | IC₅₀ = 25 nM | [5] |
| Human Platelets | HSP27 Phosphorylation | 10 µM | [5] |
| Human Plasmacytoid Dendritic Cells | IFN-α Production | Not specified | [6] |
Protocol: Mast Cell Degranulation Assay
This protocol is adapted from a study investigating the effect of CYM50358 on mast cell degranulation.[6]
Objective: To measure the inhibitory effect of CYM50358 on antigen-induced degranulation in RBL-2H3 mast cells.
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE
-
DNP-human serum albumin (HSA)
-
This compound
-
β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)
-
96-well plate
-
Plate reader
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and sensitize with anti-DNP IgE for 18 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-10 µM) for 30 minutes.
-
Induce degranulation by challenging the cells with DNP-HSA.
-
Collect the supernatant and measure the activity of released β-hexosaminidase by adding the substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 405 nm.
-
Calculate the percentage of degranulation relative to positive (antigen-stimulated) and negative (unstimulated) controls.
Experimental Workflow for Mast Cell Degranulation Assay
Protocol: Cell Migration Assay (Transwell)
This is a general protocol for a transwell migration assay that can be adapted for use with CYM50358.
Objective: To assess the effect of CYM50358 on cell migration towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plate
-
Cells of interest
-
Chemoattractant (e.g., S1P or other relevant chemokine)
-
This compound
-
Serum-free media
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Prepare a cell suspension in serum-free media.
-
Add the chemoattractant to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the transwell insert, with or without pre-incubation with CYM50358.
-
Incubate for a suitable duration to allow for cell migration (e.g., 4-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the migrated cells under a microscope or quantify by eluting the stain and measuring absorbance.
Experimental Workflow for Transwell Migration Assay
In Vivo Experiments
CYM50358 has been used in animal models to study the in vivo roles of S1P₄. The appropriate dose will depend on the animal model, route of administration, and the disease being studied.
Recommended Starting Dose:
A study in a mouse model of allergic asthma used a dose of 10 mg/kg administered via intraperitoneal (i.p.) injection.[6] This can serve as a starting point for dose-response studies in other models.
| Animal Model | Disease Model | Dose | Route of Administration | Reference |
| BALB/c Mice | Allergic Asthma | 10 mg/kg | Intraperitoneal (i.p.) | [6] |
Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol is based on a study that used CYM50358 to investigate the role of S1P₄ in allergic asthma.[6]
Objective: To evaluate the effect of CYM50358 on allergic airway inflammation in a mouse model.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Nebulizer
Procedure:
-
Sensitization: Sensitize mice with an i.p. injection of OVA and aluminum hydroxide on day 0 and day 14.
-
Treatment: Administer CYM50358 (10 mg/kg, i.p.) or vehicle 30 minutes before either the sensitization or challenge phase.
-
Challenge: Challenge the mice with nebulized OVA on days 28, 29, and 30.
-
Analysis: On day 32, collect bronchoalveolar lavage fluid (BALF) to analyze immune cell infiltration (e.g., eosinophils, lymphocytes) and cytokine levels (e.g., IL-4). Histological analysis of lung tissue can also be performed to assess inflammation and mucus production.
Experimental Workflow for In Vivo Asthma Model
Troubleshooting Guide
Problem: Low or no observable effect of CYM50358.
| Possible Cause | Suggested Solution |
| Compound Degradation | Prepare fresh stock and working solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Start with a range from 100 nM to 10 µM. |
| Low S1P₄ Expression | Confirm the expression of S1P₄ in your cell line or tissue of interest using techniques like qPCR or Western blot. |
| Assay Conditions | Optimize incubation times. For competitive antagonism, ensure the concentration of the agonist (S1P) is appropriate. |
Problem: High background or off-target effects.
| Possible Cause | Suggested Solution |
| Concentration Too High | Use the lowest effective concentration determined from your dose-response experiments. High concentrations may lead to off-target effects on other S1P receptors (e.g., S1P₁).[5] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and include a vehicle-only control in your experiments. |
| Compound Precipitation | Visually inspect your media after adding CYM50358. If precipitation occurs, try preparing fresh dilutions or using a different solvent system for in vivo studies.[5] |
Problem: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | Standardize cell passage number, confluency, and serum batches. Regularly test for mycoplasma contamination. |
| Inconsistent Compound Preparation | Ensure accurate and consistent preparation of stock and working solutions. Calibrate pipettes regularly. |
| Assay Variability | Ensure all reagents are within their expiration dates and have been stored correctly. Standardize all incubation times and procedural steps. |
S1P₄ Signaling Pathway
CYM50358 acts by blocking the S1P₄ receptor, which is a G protein-coupled receptor (GPCR). S1P₄ has been shown to couple to Gαi and Gα₁₂/₁₃ proteins.[3][7] Inhibition of this receptor can affect multiple downstream signaling cascades.
S1P₄ Receptor Signaling
References
- 1. Roles of sphingosine-1-phosphate signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Targeting Sphingosine-1-Phosphate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential off-target effects of CYM50358 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CYM50358 hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4), with a reported half-maximal inhibitory concentration (IC50) of 25 nM.[1][2]
Q2: What are the known off-target effects of CYM50358?
The primary known off-target effect of CYM50358 is the inhibition of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] However, this inhibition is significantly less potent than its action on S1P4.
Q3: How significant is the off-target activity on S1P1?
CYM50358 inhibits S1P1 with an IC50 of 6.4 μM.[1] This is approximately 256-fold less potent than its activity at the primary target, S1P4. Therefore, at low nanomolar concentrations where CYM50358 is effective against S1P4, significant S1P1 inhibition is not expected. However, at higher micromolar concentrations, off-target effects on S1P1 become more likely.
Q4: Is CYM50358 selective against other S1P receptors?
CYM50358 is reported to be selective for S1P4 over S1P2, S1P3, and S1P5 receptors. While specific quantitative data for its activity at S1P2, S1P3, and S1P5 are not consistently reported in the initial literature, the compound was developed as a selective S1P4 antagonist.[2]
Q5: Are there any observed effects of CYM50358 that could be misinterpreted as off-target effects?
CYM50358 has been shown to have several downstream biological effects, particularly in immune cells, which are consistent with the known function of S1P4. These include:
-
Inhibition of antigen-induced degranulation in RBL-2H3 mast cells.[3][4][5]
-
Reduction of eosinophil and lymphocyte accumulation in a mouse model of allergic asthma.[3][4][6]
-
Inhibition of IL-4 cytokine and serum IgE level increases in the same asthma model.[3][4][5]
These are likely consequences of S1P4 antagonism and should be considered in the context of the compound's on-target mechanism of action.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cardiovascular or immunological effects at high concentrations. | Off-target inhibition of S1P1, which is known to play a role in cardiovascular and immune function. | Lower the concentration of CYM50358 to the low nanomolar range, which should be sufficient for S1P4 antagonism while minimizing S1P1 effects. Include control experiments with known S1P1 modulators to differentiate the effects. |
| Inconsistent results in mast cell degranulation assays. | The effect of CYM50358 on mast cell degranulation is concentration-dependent, with significant inhibition observed at 10 μM.[5] Inconsistency could be due to variations in concentration or cell-based factors. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Ensure precise and consistent preparation of CYM50358 solutions. |
| Effects on signaling pathways seemingly unrelated to S1P4. | While CYM50358 is selective, at high micromolar concentrations, it may interact with other unknown off-targets. The broader pharmacology of S1P receptor ligands can be complex.[7] | Conduct a literature search for the latest research on CYM50358 and related compounds to check for newly identified off-targets. Consider using a chemically distinct S1P4 antagonist as a control to confirm that the observed effect is specific to S1P4 antagonism. |
| Difficulty replicating in vivo anti-inflammatory effects. | The in vivo effects of CYM50358 have been demonstrated in specific models of allergic asthma.[3][4] The route of administration, dosage, and timing relative to the inflammatory challenge are critical. | Carefully review the published protocols for in vivo studies.[3][4][5] Optimize the dosing regimen and administration protocol for your specific animal model. |
Data Presentation
Table 1: Potency of CYM50358 at S1P Receptors
| Target | IC50 | Selectivity (fold vs. S1P4) | Reference |
| S1P4 | 25 nM | 1x | [1] |
| S1P1 | 6.4 μM | ~256x | [1] |
Experimental Protocols
1. S1P Receptor Activity Assay (General Methodology)
This protocol describes a general method for determining the antagonist activity of CYM50358 at S1P receptors, based on common practices in the field.
-
Cell Culture: Use a suitable cell line (e.g., CHO or HEK293) stably overexpressing the human S1P receptor of interest (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Assay Principle: A common method is a GTPγS binding assay or a calcium mobilization assay. For this example, a calcium mobilization assay using a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) is described.
-
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Prepare a dilution series of this compound in an appropriate assay buffer.
-
Add the different concentrations of CYM50358 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Add a fixed concentration of the agonist, Sphingosine-1-Phosphate (S1P), to stimulate the receptor. This concentration should be at the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal.
-
Measure the change in fluorescence intensity using a plate reader capable of detecting the specific calcium indicator's excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of CYM50358 relative to the S1P-only control.
-
Plot the percentage of inhibition against the logarithm of the CYM50358 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Mast Cell Degranulation Assay
This protocol is based on the methodology used to assess the effect of CYM50358 on mast cell degranulation.[5]
-
Cell Line: RBL-2H3 (rat basophilic leukemia) cells are commonly used as a model for mast cells.
-
Assay Principle: The release of β-hexosaminidase, an enzyme stored in mast cell granules, is measured as an indicator of degranulation.
-
Procedure:
-
Sensitize RBL-2H3 cells with anti-dinitrophenyl (DNP) IgE overnight.
-
Wash the cells to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of CYM50358 for 30 minutes.
-
Induce degranulation by challenging the cells with DNP-human serum albumin (HSA).
-
Collect the supernatant and lyse the remaining cells to measure the total β-hexosaminidase content.
-
Measure β-hexosaminidase activity in both the supernatant and the cell lysate by incubating with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release as (supernatant activity / (supernatant activity + lysate activity)) x 100.
-
Compare the release in CYM50358-treated wells to the vehicle-treated control to determine the extent of inhibition.
-
Mandatory Visualizations
Caption: S1P4 Receptor Signaling Pathway and Inhibition by CYM50358.
Caption: Troubleshooting Workflow for Unexpected Effects of CYM50358.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomolther.org [biomolther.org]
- 6. koreascience.kr [koreascience.kr]
- 7. Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CYM50358 Hydrochloride and Primary Cells
Welcome to the technical support center for researchers utilizing CYM50358 hydrochloride in primary cell culture experiments. This resource provides essential information, troubleshooting guides, and standardized protocols to assist in assessing the cytotoxic potential of this compound. As a potent and selective S1P₄ receptor antagonist, understanding its interaction with primary cells is crucial for accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P₄).[1][2] Its primary mechanism is to block the signaling cascade initiated by the binding of sphingosine-1-phosphate (S1P) to the S1P₄ receptor, a G protein-coupled receptor highly expressed in lymphoid and hematopoietic tissues.[3] This inhibition can modulate various cellular processes, including cell migration, differentiation, and immune responses.[1][4][5]
Q2: Is there any published data on the cytotoxicity of this compound in primary cells?
A2: Currently, there is a lack of direct, comprehensive studies focused on the cytotoxicity of this compound in primary cells. Existing research primarily investigates its pharmacological effects as an S1P₄ antagonist in immune regulation, such as in T cells and mast cells, without reporting significant cytotoxic effects.[6][7][8][9] Therefore, it is recommended that researchers determine the cytotoxic profile of this compound in their specific primary cell type of interest.
Q3: What are the expected effects of S1P₄ antagonism in primary cells?
A3: S1P₄ signaling is involved in various cellular functions, particularly in immune cells. Antagonism of S1P₄ with CYM50358 may lead to:
-
Modulation of Immune Cell Activation and Function: S1P₄ signaling can influence cytokine production and the activation state of immune cells like macrophages and dendritic cells.[4][10][11]
-
Inhibition of Cell Migration: S1P receptors, including S1P₄, play a role in guiding the migration of lymphocytes.[6][12]
-
Effects on Cell Proliferation and Survival: S1P signaling pathways have been implicated in regulating cell proliferation and apoptosis, though the specific role of S1P₄ in these processes can be cell-type dependent.[3][13]
It is important to note that these effects are primarily related to the pharmacological action of S1P₄ antagonism and do not necessarily imply cytotoxicity.
Q4: How can I determine if this compound is cytotoxic to my primary cells?
A4: A dose-response study using standard cytotoxicity assays is the most effective way to determine the cytotoxic potential of this compound in your primary cell model. Commonly used assays include the MTT assay (measures metabolic activity) and the LDH release assay (measures membrane integrity). It is crucial to include a vehicle control (the solvent used to dissolve CYM50358, e.g., DMSO) and a positive control for cytotoxicity.
Troubleshooting Guides
This section addresses common issues that may arise during the assessment of this compound cytotoxicity in primary cells.
Guide 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Primary cells are known for their inherent variability between donors and passages.
-
Troubleshooting Steps:
-
Standardize Cell Source and Passage Number: Use primary cells from the same donor and within a narrow passage range for a set of experiments.
-
Ensure Consistent Cell Health: Before each experiment, assess the viability of your primary cells to ensure a healthy starting population.
-
Optimize Seeding Density: Determine the optimal cell seeding density for your specific primary cell type to ensure they are in a logarithmic growth phase during the experiment.
-
Guide 2: No Apparent Cytotoxicity Observed
-
Possible Cause 1: The concentration range of this compound used may be too low.
-
Troubleshooting Step: Broaden the concentration range in your dose-response experiment.
-
Possible Cause 2: The incubation time may be insufficient to induce a cytotoxic effect.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.
-
Possible Cause 3: The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death.
-
Troubleshooting Step: Consider using a panel of cytotoxicity assays that measure different cellular parameters, such as apoptosis (e.g., caspase activity assays) in addition to metabolic activity and membrane integrity.
Guide 3: High Background Signal in Cytotoxicity Assay
-
Possible Cause 1: Contamination of cell cultures (e.g., mycoplasma, bacteria, or yeast) can affect cell health and interfere with assay results.
-
Troubleshooting Step: Regularly test your cell cultures for contamination.
-
Possible Cause 2: Components in the culture medium, such as serum or phenol red, can interfere with certain assay reagents.
-
Troubleshooting Step: When using assays like the MTT assay, it is advisable to use serum-free medium during the incubation with the reagent. Always include a "medium only" background control.
-
Possible Cause 3: In LDH assays, improper handling of cells can lead to premature LDH release.
-
Troubleshooting Step: Handle cells gently during plating and treatment. Ensure that centrifugation steps to pellet cells are not overly harsh.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.[14]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to a positive control (maximum LDH release from lysed cells) and a negative control (spontaneous LDH release from untreated cells).
Quantitative Data Summary
As no direct cytotoxicity data for this compound in primary cells is available, a data table cannot be provided. Researchers are encouraged to generate their own dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) or CC₅₀ (half-maximal cytotoxic concentration) in their primary cell model of interest.
| Parameter | This compound |
| Target | S1P₄ Receptor |
| Activity | Antagonist |
| IC₅₀ (S1P₄) | 25 nM[1] |
| IC₅₀ (S1P₁) | 6.4 µM[1] |
| Reported Cytotoxicity in Primary Cells | Data not available |
Visualizations
References
- 1. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 4. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CD4 T cell sphingosine 1-phosphate receptor (S1PR)1 and S1PR4 and endothelial S1PR2 regulate afferent lymphatic migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. koreascience.kr [koreascience.kr]
- 9. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine-1-Phosphate Receptor 4 Attenuates Neutrophilic Airway Inflammation in Experimental Asthma via Repressing Proinflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosine-1-Phosphate Receptor 4 Attenuates Neutrophilic Airway Inflammation in Experimental Asthma via Repressing Proinflammatory Macrophage Activation [ijbs.com]
- 12. Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting inconsistent results with CYM50358 hydrochloride
Welcome to the technical support center for CYM50358 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent and selective S1P4 receptor antagonist and to troubleshoot common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments with this compound.
Q1: I am observing significant variability in my IC50 values for CYM50358 across different experiments. What are the potential causes?
A1: Inconsistent IC50 values can arise from several factors, often related to subtle variations in experimental conditions. Here are the key areas to investigate:
-
Compound Handling and Storage:
-
Solubility: this compound is soluble in DMSO and water.[1][2] However, incomplete solubilization can lead to inaccurate concentrations. Ensure the compound is fully dissolved. Gentle heating or sonication can aid dissolution.[3]
-
Stock Solution Stability: Once dissolved, it is crucial to aliquot and store stock solutions properly to prevent degradation from repeated freeze-thaw cycles.[3] For long-term storage, -80°C is recommended for up to 6 months. For shorter-term storage (up to 1 month), -20°C is acceptable.[3]
-
Lot-to-Lot Variability: While reputable suppliers provide high-purity compounds (≥97%), there can be minor variations between lots.[1][4] It is good practice to qualify a new lot against a previous one if highly consistent results are required.
-
-
Assay Conditions:
-
Cell Health and Passage Number: The physiological state of your cells is critical. Use cells that are healthy, in the exponential growth phase, and within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered receptor expression or signaling pathways, impacting drug sensitivity.
-
Cell Density: The density of cells at the time of the assay can influence the outcome. Optimizing cell number is crucial to ensure a robust and reproducible assay window.
-
Serum Presence: Components in serum can bind to small molecules, reducing their effective concentration. If your assay medium contains serum, be aware that this can affect the potency of CYM50358. Consider using serum-free media or a consistent serum concentration across experiments.
-
Incubation Times: Ensure that incubation times for both the compound and any stimulating agonists are consistent and optimized. For antagonist assays, a pre-incubation with CYM50358 before adding the agonist is typically required to allow the antagonist to bind to the receptor.
-
-
Assay System:
-
Cell Line Differences: The cellular context, including the expression levels of S1P4 and other S1P receptors, and the specific downstream signaling pathways present, can significantly impact the observed potency of CYM50358.[2] Results obtained in one cell line may not be directly comparable to another.
-
Receptor Expression Levels: Overexpression of the S1P4 receptor in a recombinant cell line can lead to different pharmacological profiles compared to cells with endogenous expression.
-
Q2: My in vivo results with CYM50358 in a mouse model are not consistent. What should I check?
A2: In vivo experiments introduce additional layers of complexity. Here are some factors to consider for improving consistency:
-
Formulation and Administration:
-
Vehicle Preparation: For in vivo use, CYM50358 can be formulated in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[3] Ensure the formulation is prepared fresh and is homogenous. If precipitation or phase separation occurs, gentle heating and/or sonication can be used.[3]
-
Route and Timing of Administration: The route of administration (e.g., intraperitoneal injection) and the timing relative to the experimental challenge are critical.[5] Adhere strictly to the established protocol.
-
-
Animal-Related Factors:
-
Strain and Genetics: The genetic background of the mice can influence the immune response and drug metabolism. Different mouse strains may respond differently to CYM50358.
-
Health Status: Ensure that all animals are healthy and free of underlying infections, as this can significantly impact experimental outcomes, particularly in immunological studies.
-
Q3: I am concerned about potential off-target effects of CYM50358. What is known about its selectivity?
A3: CYM50358 is a highly selective S1P4 receptor antagonist. However, like any pharmacological tool, it is essential to be aware of its full activity profile.
-
Selectivity Profile: CYM50358 displays high selectivity for S1P4 over other S1P receptors (S1P1, S1P2, S1P3, and S1P5).[2]
-
S1PR1 Activity: It does show less potent inhibition of the S1P1 receptor, with a reported IC50 of 6.4 µM.[3] At high concentrations, this could potentially lead to effects mediated by S1P1 inhibition. It is advisable to use the lowest effective concentration of CYM50358 to minimize the risk of off-target effects.
Q4: Can this compound precipitate in my aqueous assay buffer?
A4: Yes, precipitation can be an issue, especially when diluting a DMSO stock solution into an aqueous buffer. To minimize this:
-
Serial Dilutions: Perform serial dilutions to gradually decrease the DMSO concentration.
-
Vortexing: Vortex the solution thoroughly after each dilution step.
-
Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically below 0.5%) to maintain compound solubility and minimize solvent effects on the cells.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before adding them to your assay.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (S1P4) | 25 nM | Human U2OS cells | [3] |
| IC50 (S1P1) | 6.4 µM | Not specified | [3] |
Table 1: In Vitro Potency and Selectivity of CYM50358
| Parameter | Value | Species/Model | Reference |
| In Vivo Dose | 10 mg/kg (i.p.) | BALB/c mice (Ovalbumin-induced asthma model) | [5] |
| In Vitro Concentration | 10 µM | RBL-2H3 mast cells (degranulation assay) | [5] |
Table 2: Exemplary In Vivo and In Vitro Dosing of CYM50358
Experimental Protocols
Detailed Methodology for Mast Cell Degranulation Assay
This protocol is adapted from a study investigating the effect of CYM50358 on antigen-induced degranulation in RBL-2H3 mast cells.[5]
-
Cell Culture:
-
Culture RBL-2H3 rat basophilic leukemia cells in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) heat-inactivated fetal bovine serum, 2 mM glutamine, 100 U/mL penicillin, and 50 µg/mL streptomycin.
-
Maintain the cells at 37°C in a humidified incubator with 5% CO2.
-
-
Sensitization:
-
Seed the RBL-2H3 cells in a 24-well plate at an appropriate density.
-
Sensitize the cells by incubating them with monoclonal anti-dinitrophenyl (DNP) mouse IgE for 18 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Thirty minutes before antigen challenge, treat the sensitized cells with various concentrations of CYM50358. Include a vehicle control (DMSO).
-
-
Antigen Challenge:
-
Induce degranulation by challenging the cells with DNP-human serum albumin (HSA).
-
-
Assessment of Degranulation:
-
Measure the release of β-hexosaminidase into the medium as an indicator of degranulation. This can be done using a colorimetric assay with p-nitrophenyl-N-acetyl-β-D-glucosaminide as the substrate.
-
Detailed Methodology for Ovalbumin-Induced Allergic Asthma Mouse Model
This protocol is based on a study evaluating the in vivo efficacy of CYM50358.[5]
-
Animals:
-
Use female BALB/c mice (6-weeks-old).
-
-
Sensitization:
-
On day 0 and day 14, sensitize the mice by intraperitoneal (i.p.) injection of 50 µg ovalbumin (OVA) and 1 mg aluminum hydroxide in saline.
-
-
Compound Administration:
-
Prepare CYM50358 for i.p. injection at a dose of 10 mg/kg.
-
Administer CYM50358 30 minutes before either the OVA sensitization or the OVA challenge, depending on the experimental design.
-
-
Antigen Challenge:
-
On days 28, 29, and 30, challenge the mice by exposing them to nebulized 1% OVA in saline for 30 minutes.
-
-
Endpoint Analysis (on day 32):
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (e.g., eosinophils, lymphocytes).
-
Collect serum to measure IgE levels.
-
Harvest lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Visualizations
S1P4 Signaling Pathway
Caption: S1P4 receptor signaling pathway and the inhibitory action of CYM50358.
Experimental Workflow for In Vitro Degranulation Assay
Caption: Workflow for the in vitro mast cell degranulation assay.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
- 1. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CYM50358 Hydrochloride for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving and administering CYM50358 hydrochloride for in vivo animal studies. This resource includes detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for animal studies?
A1: The choice of solvent vehicle depends on the intended administration route and experimental duration. Two commonly used and validated protocols are available.[1] For intraperitoneal or intravenous injections, a formulation containing DMSO, PEG300, Tween-80, and saline is recommended. For studies requiring administration over a longer period, a mixture of DMSO and corn oil is a suitable alternative.[1]
Q2: My this compound solution is cloudy or has precipitates. What should I do?
A2: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure that each solvent is added sequentially and mixed thoroughly before adding the next. It is also crucial to prepare the working solution fresh on the day of use to ensure its stability and reliability.[1]
Q3: What is the maximum recommended concentration of DMSO in the final formulation for animal studies?
A3: For animal studies, especially if the animals are weak, it is recommended to keep the proportion of DMSO in the working solution below 2%.[1] Higher concentrations of DMSO can have toxic effects.
Q4: How should I store the stock solution of this compound?
A4: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: Can I administer this compound orally?
A5: While specific oral gavage protocols for this compound are not detailed in the provided search results, it is a common administration route for small molecules in animal studies. A general protocol for oral gavage in mice is provided in the Experimental Protocols section. It is essential to use a suitable vehicle, such as the DMSO and corn oil formulation, and to follow established animal welfare guidelines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon adding saline | The compound may be crashing out of the organic solvent mixture when the aqueous solution is added too quickly. | Add the saline dropwise while continuously vortexing or stirring the solution. Gentle warming of the solution may also help. |
| Phase separation in the final solution | The components of the vehicle are not fully miscible, or the compound is affecting the miscibility. | Ensure vigorous mixing after the addition of each solvent. Sonication can help to create a homogenous emulsion.[1] |
| Animal shows signs of distress after injection | The vehicle or the compound may be causing irritation or toxicity. The injection volume or rate may be too high. | Reduce the concentration of DMSO in the final formulation.[1] Ensure the injection volume is appropriate for the animal's weight and that the injection is administered slowly. Monitor the animal closely after administration. |
| Inconsistent experimental results | The compound may not be fully dissolved, leading to inaccurate dosing. The solution may have degraded over time. | Always ensure the solution is clear and free of precipitates before administration. Prepare the working solution fresh for each experiment.[1] |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents and formulations for in vivo studies.
| Solvent/Vehicle | Solubility | Notes |
| Water | Soluble to 100 mM | [2] |
| DMSO | Soluble to 100 mM | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.34 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.34 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Saline-Based Vehicle
This protocol is suitable for intraperitoneal or intravenous administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% sodium chloride in ddH₂O)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is homogenous.
-
Slowly add 4.5 volumes of saline to the mixture while continuously vortexing to bring the final volume to 10 parts.
-
The final composition of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication can be applied.[1]
-
This protocol yields a clear solution with a solubility of at least 2.08 mg/mL.[1]
Protocol 2: Preparation of this compound in a Corn Oil-Based Vehicle
This protocol is suitable for subcutaneous or oral administration and for longer-term studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 9 volumes of corn oil to the DMSO stock solution.
-
Mix thoroughly until a homogenous suspension or solution is formed.
-
The final composition of the vehicle will be 10% DMSO and 90% corn oil.[1]
-
This protocol yields a clear solution with a solubility of at least 2.08 mg/mL.[1]
General Protocol for Oral Gavage in Mice
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringe
Procedure:
-
Accurately determine the weight of the mouse to calculate the correct dosage volume.
-
Gently restrain the mouse, ensuring it is secure but not overly stressed.
-
Measure the length from the corner of the mouse's mouth to the tip of the sternum to estimate the correct insertion depth for the gavage needle.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Gently insert the gavage needle into the esophagus. Do not force the needle if resistance is met.
-
Slowly administer the solution.
-
Carefully remove the gavage needle.
-
Monitor the mouse for at least 15 minutes after the procedure for any signs of distress.
Signaling Pathway and Experimental Workflow
CYM50358 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). S1P4 is a G protein-coupled receptor that, upon binding its ligand S1P, can couple to Gαi and Gα12/13 proteins. This activation can lead to downstream signaling cascades, including the activation of the small GTPase Rho, which is involved in regulating cell shape and motility.
Caption: S1P4 signaling pathway and the inhibitory action of CYM50358.
Caption: General experimental workflow for in vivo studies with CYM50358.
References
Negative controls for CYM50358 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CYM50358 hydrochloride in their experiments. CYM50358 is a potent and selective antagonist for the Sphingosine-1-Phosphate Receptor 4 (S1P₄).[1][2][3] This guide will help you design robust experiments with appropriate negative controls to ensure the specificity of your findings.
Important Note on Compound Activity: Initial inquiries may refer to CYM50358 as an agonist. Please be advised that the scientific literature consistently characterizes CYM50358 as a potent and selective antagonist of the S1P₄ receptor.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P₄), with a reported IC₅₀ of 25 nM.[2][4] It functions by blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P₄ receptor, thereby inhibiting its downstream signaling pathways.[4][5]
Q2: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) up to 125 mg/mL and in water up to 100 mM.[2][6] For most in vitro cell-based assays, DMSO is the recommended solvent. It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Always ensure the final DMSO concentration in your experimental wells is consistent across all conditions, including controls, and is at a level that does not affect cell viability or function (typically ≤ 0.1%).
Q3: What are the essential negative controls to include in my experiments with CYM50358?
A3: To ensure the observed effects are specifically due to S1P₄ antagonism by CYM50358, a comprehensive set of negative controls is essential. These should include:
-
Vehicle Control: This is the most fundamental control. Treat cells with the same final concentration of the vehicle (e.g., DMSO) used to dissolve CYM50358. This accounts for any effects of the solvent on your experimental system.
-
Inactive or Less Active Compound Control: While a structurally similar inactive analog of CYM50358 is not commercially available, you can use a compound known to be inactive at S1P₄ at the tested concentrations.
-
S1P Receptor Subtype Specificity Control: To confirm that the effects are mediated by S1P₄ and not other S1P receptors, you can use agonists or antagonists for other S1P receptor subtypes (S1P₁, S1P₂, S1P₃, S1P₅). CYM50358 shows significantly less potent inhibition of S1P₁ (IC₅₀ = 6.4 µM) and is highly selective over other subtypes.[2][4]
-
Genetic Knockout/Knockdown Control: The gold standard for demonstrating target specificity is to use cells in which the S1P₄ receptor has been genetically knocked out (KO) or its expression has been knocked down (e.g., using siRNA or shRNA). In these cells, CYM50358 should not produce the same effect as in wild-type cells.
Q4: How can I be sure that the observed effects are not due to off-target activity of CYM50358?
A4: CYM50358 is reported to be highly selective for S1P₄.[1][2] However, at higher concentrations, off-target effects can never be fully excluded. To mitigate this:
-
Perform Dose-Response Experiments: Use the lowest effective concentration of CYM50358 to minimize the risk of off-target effects.
-
Consult Off-Target Databases: Utilize computational tools and databases to predict potential off-target interactions of your compound.[7][8]
Q5: What are the known downstream signaling pathways of S1P₄ that I can measure to confirm the antagonistic activity of CYM50358?
A5: The S1P₄ receptor is known to couple to Gαi/o and Gα12/13 G-proteins.[9] Activation of these pathways can lead to:
-
Activation of the ERK/MAPK pathway.[4]
-
Activation of Phospholipase C (PLC).[4]
-
Activation of Rho kinase.[6]
To confirm the antagonistic activity of CYM50358, you can pre-treat your cells with the compound and then stimulate them with an S1P₄ agonist. A successful antagonism would result in the inhibition of the activation of these downstream effectors.
Data Presentation
Table 1: Selectivity Profile of CYM50358
| Receptor | IC₅₀ (nM) | Reference |
| S1P₄ | 25 | [2][4] |
| S1P₁ | 6400 | [2][4] |
| S1P₂, S1P₃, S1P₅ | >25,000 | [5] |
Table 2: Example Experimental Groups for a Cell-Based Assay
| Group | Treatment | Purpose |
| 1 | Untreated | Baseline measurement |
| 2 | Vehicle Control (e.g., 0.1% DMSO) | To control for solvent effects |
| 3 | S1P₄ Agonist (e.g., S1P) | Positive control for S1P₄ activation |
| 4 | CYM50358 | To test the effect of S1P₄ antagonism |
| 5 | CYM50358 + S1P₄ Agonist | To confirm the antagonistic activity of CYM50358 |
| 6 (Optional) | Other S1P Receptor Modulator | To assess subtype specificity |
| 7 (Optional) | S1P₄ KO/KD cells + CYM50358 | To confirm target specificity |
Mandatory Visualization
Caption: S1P₄ receptor signaling pathway and the inhibitory action of CYM50358.
Caption: General experimental workflow for assessing CYM50358 antagonistic activity.
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay
This protocol is adapted from studies investigating the effect of S1P receptor modulation on mast cell degranulation.[10][11][12]
1. Cell Culture:
- Culture RBL-2H3 rat basophilic leukemia cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
2. Sensitization:
- Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Sensitize the cells by incubating them with 0.5 µg/mL anti-dinitrophenyl (DNP)-IgE for 18-24 hours.
3. Treatment and Stimulation:
- Wash the sensitized cells twice with pre-warmed Tyrode's buffer.
- Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
- Induce degranulation by adding 100 ng/mL DNP-human serum albumin (HSA) and incubate for 30 minutes at 37°C.
4. Measurement of Degranulation (β-hexosaminidase release):
- Centrifuge the plate at 200 x g for 5 minutes.
- Collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
- To measure total β-hexosaminidase release, lyse the cells in the remaining wells with 0.1% Triton X-100.
- Add 50 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution to each well containing supernatant or cell lysate.
- Incubate the plate at 37°C for 1 hour.
- Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃/NaHCO₃ stop buffer.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance / Total Lysate Absorbance) x 100.
Protocol 2: In Vitro Macrophage Polarization Assay
This protocol provides a general framework for studying the effect of CYM50358 on macrophage polarization.[13][14][15]
1. Macrophage Differentiation:
- Isolate bone marrow cells from mice and differentiate them into bone marrow-derived macrophages (BMDMs) by culturing in RPMI-1640 medium containing 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days.
- Alternatively, use a macrophage cell line like RAW 264.7.
2. Macrophage Polarization and Treatment:
- Plate the differentiated BMDMs in a 12-well plate at a density of 1 x 10⁶ cells/well.
- To induce M1 polarization, treat the cells with 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ).
- To induce M2 polarization, treat the cells with 20 ng/mL interleukin-4 (IL-4) and 20 ng/mL interleukin-13 (IL-13).
- Co-treat the cells with different concentrations of this compound or vehicle control (DMSO) during the polarization period (24-48 hours).
3. Analysis of Polarization Markers:
-
Quantitative PCR (qPCR):
-
Extract total RNA from the treated cells.
-
Synthesize cDNA and perform qPCR to analyze the gene expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, Ym1, CD206).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
-
Flow Cytometry:
-
Harvest the cells and stain them with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206).
-
Analyze the percentage of M1 and M2 polarized cells using a flow cytometer.
-
-
ELISA:
-
Collect the cell culture supernatants and measure the concentration of secreted M1 cytokines (e.g., TNF-α, IL-6, IL-12) and M2 cytokines (e.g., IL-10) using enzyme-linked immunosorbent assay (ELISA) kits.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Differential S1P Receptor Profiles on M1- and M2-Polarized Macrophages Affect Macrophage Cytokine Production and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lonzabio.jp [lonzabio.jp]
Preventing precipitation of CYM50358 hydrochloride in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of CYM50358 hydrochloride in media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is soluble in both water and DMSO up to 100 mM.[1]
Q2: Can I dissolve this compound directly in cell culture media?
A2: It is not recommended to dissolve this compound directly in cell culture media. Due to the complex composition of media, which includes salts, amino acids, and proteins, direct dissolution can lead to precipitation. The recommended method is to first prepare a concentrated stock solution in an appropriate solvent like DMSO and then dilute it to the final working concentration in the media.
Q3: What is the recommended storage condition for this compound solutions?
A3: Stock solutions of this compound should be stored at -20°C.[1] It is advised to use the stock solution within one month when stored at -20°C.[2] For working solutions in cell culture media, it is best to prepare them fresh for each experiment to minimize the risk of precipitation and degradation.
Troubleshooting Guide
Q4: I observed precipitation after adding the this compound working solution to my cell culture media. What should I do?
A4: Precipitation upon addition to cell culture media can be due to several factors. Please refer to the troubleshooting workflow below to diagnose and resolve the issue.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 100 | 42.57 |
| DMSO | 100 | 42.57 |
| Data based on a molecular weight of 425.74 g/mol .[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol outlines the recommended procedure for preparing a 10 mM stock solution in DMSO and subsequently diluting it to a 10 µM working solution in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Prepare 10 mM Stock Solution in DMSO:
-
Calculate the required amount of this compound powder and DMSO. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.257 mg of this compound (MW: 425.74 g/mol ).
-
Add the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) or sonication can be used to aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Prepare 10 µM Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the pre-warmed media. It is recommended to do this in a stepwise manner to ensure proper mixing and avoid localized high concentrations that could lead to precipitation.
-
Stepwise Dilution:
-
Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media to make a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed media to achieve the final 10 µM working concentration.
-
-
Vortex the final working solution gently before adding it to your cell culture plates. The final DMSO concentration in this example is 0.1%.
-
References
Validation & Comparative
A Comparative Guide to CYM50358 Hydrochloride and Other S1P4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CYM50358 hydrochloride with other selective Sphingosine-1-Phosphate Receptor 4 (S1P4) antagonists. The data presented is compiled from published experimental findings to assist in the selection of appropriate research tools for studying S1P4 signaling pathways and their role in various physiological and pathological processes.
Introduction to S1P4 and its Antagonists
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The S1P4 receptor is primarily expressed in the hematopoietic and lymphoid tissues and has been implicated in immune cell trafficking, cytokine release, and T-cell differentiation.[1] Consequently, selective S1P4 antagonists are valuable pharmacological tools for elucidating the specific functions of this receptor and hold therapeutic potential for inflammatory and autoimmune diseases.
This compound has emerged as a potent and selective antagonist of the S1P4 receptor.[2][3] This guide compares its performance with other notable selective S1P4 antagonists, namely CYM50374 and ML131.
Comparative Analysis of S1P4 Antagonists
The following table summarizes the in vitro potency and selectivity of this compound, CYM50374, and ML131 against the human S1P receptor subtypes. It is important to note that the data for CYM50358 and CYM50374 are derived from the same study, while the data for ML131 originates from a separate series of experiments. Direct comparisons should therefore be made with this in consideration.
| Compound | S1P4 IC50 (nM) | S1P1 IC50 (µM) | S1P2 IC50 (µM) | S1P3 IC50 (µM) | S1P5 IC50 (µM) | Selectivity for S1P4 | Reference |
| This compound | 25 | >25 | >25 | >25 | >25 | >1000-fold vs S1P1,2,3,5 | [3] |
| CYM50374 | 34 | >25 | >25 | >25 | >25 | >735-fold vs S1P1,2,3,5 | [3] |
| ML131 | 89 | >25 | >25 | >25 | >25 | >280-fold vs S1P1,2,3,5 | [4][5] |
Key Observations:
-
Potency: Both CYM50358 and CYM50374 demonstrate high potency for the S1P4 receptor, with IC50 values in the low nanomolar range.[3] ML131 is also a potent antagonist, albeit with a slightly higher IC50 value.[4][5]
-
Selectivity: All three compounds exhibit excellent selectivity for S1P4 over the other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5), with IC50 values for the other receptors being several orders of magnitude higher.[3][4] This high selectivity is crucial for minimizing off-target effects and for precisely dissecting the role of S1P4 in biological systems.
Experimental Methodologies
The determination of the antagonist activity of these compounds involved sophisticated cell-based functional assays. Below are the generalized protocols employed in the cited studies.
Functional Antagonism Assay for CYM50358 and CYM50374
The antagonist activity of CYM50358 and CYM50374 was determined using a cell-based functional assay that measures the inhibition of S1P-induced receptor activation.
-
Cell Culture: CHO-K1 cells stably co-expressing the human S1P4 receptor and a promiscuous G-protein (Gα16) were used.
-
Assay Principle: Activation of the S1P4 receptor by its agonist, S1P, leads to a Gα16-mediated increase in intracellular calcium ([Ca2+]i). The antagonist activity is measured by the ability of the compound to inhibit this S1P-induced calcium flux.
-
Procedure:
-
Cells were seeded into 384-well plates.
-
The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (CYM50358 or CYM50374) at various concentrations were added to the wells and incubated.
-
S1P at its EC80 concentration was then added to stimulate the S1P4 receptor.
-
The change in fluorescence, corresponding to the change in [Ca2+]i, was measured using a fluorescence plate reader.
-
IC50 values were calculated from the concentration-response curves.
-
Tango™ β-Lactamase Reporter Gene Assay for ML131
The antagonist activity of ML131 was identified and characterized using the Tango™ GPCR assay technology, which measures receptor-G protein-independent β-arrestin recruitment.[4]
-
Cell Line: U2OS cells engineered to stably express the human S1P4 receptor fused to a TEV protease cleavage site, a GAL4-VP16 transcription factor, and a β-arrestin-TEV protease fusion protein. The cells also contain a β-lactamase (bla) reporter gene under the control of a UAS promoter.
-
Assay Principle: Upon agonist-induced activation of the S1P4 receptor, β-arrestin is recruited to the receptor, bringing the TEV protease into proximity with its cleavage site. Cleavage releases the GAL4-VP16 transcription factor, which translocates to the nucleus and induces the expression of β-lactamase. An S1P4 antagonist will block this cascade.
-
Procedure:
-
Tango™ S1P4-bla U2OS cells were dispensed into 384-well plates.
-
ML131 at various concentrations was added to the cells.
-
The natural ligand S1P was added to activate the receptor.
-
After an incubation period, a FRET-based β-lactamase substrate was added.
-
The ratio of emission at 460 nm and 530 nm was measured to determine β-lactamase activity.
-
IC50 values were determined by plotting the inhibition of the S1P-induced signal against the concentration of ML131.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the S1P4 signaling pathway and the general workflow of the antagonist screening assays.
Caption: S1P4 Receptor Signaling Cascade.
References
- 1. SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, design and synthesis of the first reported potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, Design and Synthesis of the First Reported Potent and Selective Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating Sphingolipid Signaling: A Comparative Guide to the Selectivity of CYM50358 for S1P Receptors
For Researchers, Scientists, and Drug Development Professionals
Sphingosine-1-phosphate (S1P) signaling is a critical regulatory axis in numerous physiological processes, including immune cell trafficking, vascular development, and neural function. The effects of S1P are mediated by a family of five G protein-coupled receptors (GPCRs), S1PR1-5. The development of receptor subtype-selective modulators is crucial for dissecting the specific roles of each receptor and for creating targeted therapeutics with fewer off-target effects.
This guide provides an objective comparison of CYM50358 hydrochloride, a potent S1P4 antagonist, with other S1P receptor modulators. We present supporting experimental data on receptor selectivity, detailed protocols for key assays, and diagrams to illustrate the relevant signaling pathways and experimental workflows.
Comparative Selectivity Profile of S1P Receptor Modulators
The selectivity of a compound for its target receptor over other related receptors is a key determinant of its utility as a research tool and its potential as a therapeutic agent. CYM50358 demonstrates high selectivity for the S1P4 receptor. The table below summarizes the binding affinities (IC50) or potencies (EC50) of CYM50358 and other representative S1P modulators across the five S1P receptor subtypes.
| Compound | Primary Target(s) | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| CYM50358 | S1P4 Antagonist | IC50: 6,400 nM[1] | - | - | IC50: 25 nM [1][2][3] | - |
| Fingolimod (FTY720-P) | Non-selective Modulator | Agonist | - | Agonist | Agonist | Agonist |
| Ozanimod | S1P1, S1P5 Modulator | Agonist | >10,000-fold selective[4] | >10,000-fold selective[4] | >10,000-fold selective[4] | Agonist (27-fold less than S1P1)[4] |
| Siponimod (BAF312) | S1P1, S1P5 Modulator | EC50: 0.39 nM[5] | >1000-fold selective[5] | >1000-fold selective[5] | >1000-fold selective[5] | EC50: 0.98 nM[5] |
| JTE-013 | S1P2 Antagonist | - | Antagonist | - | - | - |
| CYM-5442 | S1P1 Agonist | EC50: 1.35 nM[3] | Inactive[3] | Inactive[3] | Inactive[3] | Inactive[3] |
As the data illustrates, CYM50358 is a highly potent antagonist at the S1P4 receptor, with an IC50 value of 25 nM.[1] Its affinity for the S1P1 receptor is significantly lower (IC50 of 6,400 nM), demonstrating a selectivity of over 250-fold for S1P4 over S1P1.[1] This contrasts sharply with non-selective modulators like Fingolimod, which acts on S1P1, S1P3, S1P4, and S1P5, and more selective agents like Ozanimod and Siponimod, which primarily target S1P1 and S1P5.[4][5][6]
Key Experimental Protocols
The determination of receptor selectivity relies on robust and standardized in vitro assays. Below are detailed methodologies for common experiments used to characterize S1P receptor modulators.
Radioligand Competitive Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from a specific receptor subtype, allowing for the determination of the compound's binding affinity (Ki or IC50).
-
Objective: To determine the IC50 value of a test compound for a specific S1P receptor subtype.
-
Materials:
-
Cell membranes prepared from cell lines overexpressing a single human S1P receptor subtype (e.g., CHO or HEK293 cells).
-
Radiolabeled S1P ligand (e.g., [³²P]S1P or [³H]-ozanimod).[8][9]
-
Test compound (e.g., CYM50358).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.[8]
-
Glass fiber filter plates (GF/B).[8]
-
Scintillation counter.
-
-
Procedure:
-
Serially dilute the test compound to various concentrations.
-
In a 96-well plate, add the cell membranes (1-2 µ g/well ), the serially diluted test compound, and a fixed concentration of the radiolabeled ligand (typically at or below its Kd).[8]
-
Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.[8][9]
-
Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[8]
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins coupled to the S1P receptor upon agonist binding. It is used to determine the potency (EC50) and efficacy of agonists.
-
Objective: To quantify agonist-induced G-protein activation by a specific S1P receptor.
-
Materials:
-
Procedure:
-
Pre-incubate cell membranes with the test agonist at various concentrations in the presence of GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Incubate for a defined period at 30°C.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine the EC50 and Emax values.
-
Visualizations
S1P Receptor Signaling Pathways
Sphingosine-1-phosphate receptors couple to various heterotrimeric G proteins to initiate downstream signaling cascades. The specific G protein partners determine the cellular response. S1P1 couples exclusively to Gi, while other subtypes like S1P2, S1P3, S1P4, and S1P5 can couple to multiple G protein families, including Gi, Gq, and G12/13, leading to the activation of diverse effector pathways such as PI3K, PLC, and Rho.[10][11][12]
Figure 1: Generalized S1P Receptor Signaling Cascade.
Experimental Workflow: Competitive Binding Assay
The workflow for a competitive radioligand binding assay is a stepwise process designed to ensure accurate and reproducible measurement of a compound's binding affinity.
Figure 2: Workflow of a Radioligand Competitive Binding Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 10. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: CYM50358 Hydrochloride versus S1P4 Genetic Knockout in Sphingosine-1-Phosphate Receptor 4 Research
In the intricate world of cellular signaling, targeting specific receptors to understand their function and therapeutic potential is paramount. Sphingosine-1-phosphate receptor 4 (S1P4) has emerged as a significant player in immune regulation and various pathological processes. Researchers utilize two primary tools to investigate its role: pharmacological antagonism with molecules like CYM50358 hydrochloride and genetic ablation through S1P4 knockout models. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Introduction to S1P4, this compound, and Genetic Knockout
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that exerts its effects by binding to a family of five G protein-coupled receptors, S1P1-5.[1] S1P4 is predominantly expressed in hematopoietic and lymphoid tissues, suggesting a crucial role in the immune system.[1][2][3] To dissect the precise functions of S1P4, researchers employ either a pharmacological blockade or a genetic deletion strategy.
This compound is a potent and selective antagonist of the S1P4 receptor.[4][5] It allows for the acute and reversible inhibition of S1P4 signaling, providing a valuable tool for studying the immediate consequences of receptor blockade in vitro and in vivo.
S1P4 genetic knockout involves the permanent deletion of the S1pr4 gene in an organism, typically a mouse model. This approach offers insights into the long-term consequences of the absence of S1P4 throughout development and in various physiological and pathological states.[6]
Comparative Data Presentation
The following tables summarize quantitative data from studies utilizing either this compound or S1P4 genetic knockout to investigate the role of S1P4 in different biological contexts.
Table 1: In Vitro Effects on Mast Cell Degranulation
| Parameter | Method | Model System | Effect of CYM50358 | Effect of S1P4 Knockout | Reference |
| Antigen-induced Degranulation | β-hexosaminidase release assay | RBL-2H3 mast cells | Inhibition | Contradictory findings: one study suggests S1P4 is dispensable, another suggests a negative regulatory role. | [7][8] |
Table 2: In Vivo Effects in a Mouse Model of Allergic Asthma
| Parameter | Method | Model System | Effect of CYM50358 Administration | Effect of S1P4 Knockout | Reference |
| Eosinophils in BALF | Cell counting | Ovalbumin-induced asthma model | Significant inhibition | Increased magnitude of Th2-dominated immune responses. | [7][8][9][10] |
| Lymphocytes in BALF | Cell counting | Ovalbumin-induced asthma model | Significant inhibition | Increased magnitude of Th2-dominated immune responses. | [7][8][9][10] |
| IL-4 in BALF | ELISA | Ovalbumin-induced asthma model | Significant inhibition | Increased magnitude of Th2-dominated immune responses. | [7][8][9][10] |
| Serum IgE levels | ELISA | Ovalbumin-induced asthma model | Significant inhibition | Increased magnitude of Th2-dominated immune responses. | [7][8][9][10] |
| Lung Inflammation Score | Histology (H&E staining) | Ovalbumin-induced asthma model | Reduction | - | [7][9][10] |
| Mucus-producing cells | Histology (PAS staining) | Ovalbumin-induced asthma model | Reduction | - | [7][9][10] |
Table 3: Effects on B-cell Chemotaxis
| Parameter | Method | Model System | Effect of CYM50358 | Effect of S1P4 Knockout | Reference |
| Chemotaxis to S1P | In vitro migration assay | Peritoneal B-1a cells | Corroborates knockout data | Significantly reduced chemotactic response | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 2. S1PR4 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical and Genetic Tools to Explore S1P Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomolther.org [biomolther.org]
- 9. koreascience.kr [koreascience.kr]
- 10. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine‐1‐phosphate receptor type 4 is critically involved in the regulation of peritoneal B‐1 cell trafficking and distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating CYM50358 Hydrochloride's S1P4 Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of CYM50358 hydrochloride, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). To objectively assess its inhibitory properties, we present a comparative analysis against the endogenous agonist, Sphingosine-1-Phosphate (S1P), which serves as the positive control for receptor activation. The experimental data and protocols outlined herein offer a robust methodology for confirming the antagonistic efficacy of CYM50358.
S1P4 Signaling Pathway
The Sphingosine-1-Phosphate Receptor 4 (S1P4) is a G protein-coupled receptor (GPCR) primarily expressed in lymphoid and hematopoietic tissues.[1][2] Upon binding its endogenous ligand, S1P, the S1P4 receptor couples to Gαi/o and Gα12/13 proteins.[3][4][5] This initiates a cascade of downstream signaling events, including the activation of Phospholipase C (PLC), which leads to an increase in intracellular calcium, and the activation of the ERK/MAPK pathway.[4][5] this compound acts by competitively binding to the S1P4 receptor, thereby blocking S1P-mediated activation and subsequent intracellular signaling.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of CYM50358 Hydrochloride's Cross-Reactivity with other GPCRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CYM50358 hydrochloride's cross-reactivity profile with other G protein-coupled receptors (GPCRs). Understanding the selectivity of a compound is critical for assessing its potential for off-target effects and ensuring the validity of experimental results. This document summarizes available quantitative data, outlines relevant experimental methodologies, and presents signaling pathways and experimental workflows to aid in the comprehensive evaluation of this compound.
Selectivity Profile of this compound
This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4).[1][2] Its primary activity is centered on this receptor, with significantly lower affinity for other members of the S1P receptor family.
Comparison with other S1P Receptor Subtypes
The following table summarizes the inhibitory activity of this compound against various S1P receptor subtypes. The data clearly demonstrates its high selectivity for S1P4.
| Receptor | IC50 (nM) | Reference |
| S1P4 | 25 | [1] |
| S1P1 | 6400 | [1] |
| S1P2 | >25000 | |
| S1P3 | >25000 | |
| S1P5 | Inactive |
Alternative Selective S1P4 Receptor Antagonists
For comparative purposes, this guide includes information on other known selective S1P4 receptor antagonists. While comprehensive cross-reactivity data for these compounds is not as readily available as for CYM50358, the existing information provides a valuable context for its selectivity.
-
ML131: Identified as a selective S1P4 antagonist, ML131 was profiled against a panel of receptors, transporters, and ion channels and was found to be generally inactive against a broad array of off-targets.
-
SLB736: Described as a selective S1P4 functional antagonist.[3]
A direct quantitative comparison of the cross-reactivity of these alternatives with CYM50358 across a broad GPCR panel is limited by the availability of public data.
Experimental Protocols
The determination of GPCR cross-reactivity and selectivity involves a variety of in vitro assays. The following are detailed methodologies for key experiments relevant to the data presented.
Radioligand Competition Binding Assay
This assay is a standard method to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the target receptor (IC50).
Materials:
-
Cell membranes expressing the target GPCR (e.g., S1P1, S1P2, S1P3, S1P4, S1P5)
-
Radiolabeled ligand (e.g., [³²P]S1P)[4]
-
Test compound (this compound)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5)[4]
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. The filters will trap the cell membranes with the bound radioligand.[4]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[4]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve.
Tango™ β-arrestin Recruitment Assay
This is a functional cell-based assay that measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and signaling.
Objective: To measure the antagonist activity of a compound by its ability to inhibit agonist-induced β-arrestin recruitment to the target GPCR.
Principle: The Tango™ assay utilizes a GPCR fused to a transcription factor and a β-arrestin fused to a protease. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the protease cleaves the transcription factor from the receptor. The liberated transcription factor then translocates to the nucleus and activates the expression of a reporter gene, such as β-lactamase.[5][6]
Materials:
-
U2OS cells stably co-expressing the target GPCR-transcription factor fusion and the β-arrestin-protease fusion.
-
Agonist for the target GPCR.
-
Test compound (this compound).
-
LiveBLAzer™-FRET B/G Substrate.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the engineered U2OS cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compound (antagonist) to the cells.
-
Agonist Stimulation: Add a fixed concentration of the agonist to stimulate the receptor.
-
Incubation: Incubate the plate for several hours to allow for β-arrestin recruitment, transcription factor cleavage, and reporter gene expression.
-
Substrate Addition: Add the LiveBLAzer™-FRET B/G Substrate to the cells.
-
Detection: Measure the fluorescence resonance energy transfer (FRET) signal using a fluorescence plate reader. A decrease in FRET indicates cleavage of the substrate by β-lactamase, which corresponds to receptor activation.
-
Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.
Visualizing Signaling and Experimental Workflows
To further clarify the processes described, the following diagrams illustrate the S1P4 signaling pathway and the workflows of the key experimental protocols.
Caption: S1P4 Receptor Signaling Pathway Antagonism by CYM50358.
Caption: Workflow of a Radioligand Competition Binding Assay.
Caption: Workflow of the Tango™ β-arrestin Recruitment Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
CYM50358 Hydrochloride: A Comparative Analysis of Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the efficacy of CYM50358 hydrochloride, a selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P₄), in preclinical animal models. The data presented herein is intended to offer an objective comparison of its performance and to provide detailed experimental context for researchers in immunology and drug discovery.
Executive Summary
This compound has demonstrated significant efficacy in a well-established murine model of allergic asthma. Its mechanism of action, centered on the antagonism of the S1P₄ receptor, leads to a reduction in key inflammatory markers and immune cell infiltration in the lungs. While its therapeutic potential in other inflammatory and autoimmune conditions is an area of active interest, current published data predominantly supports its role in allergic airway inflammation. This guide will delve into the quantitative data from the allergic asthma model, provide a detailed experimental protocol, and illustrate the pertinent signaling pathways.
Efficacy in Ovalbumin-Induced Allergic Asthma Model
This compound has been shown to be effective in mitigating the allergic inflammatory response in an ovalbumin (OVA)-induced mouse model of asthma. Administration of the compound, both before sensitization and before antigen challenge, resulted in a significant reduction of key pathological features of asthma.[1]
Quantitative Efficacy Data
The following table summarizes the key quantitative outcomes from studies evaluating this compound in the OVA-induced allergic asthma model.
| Parameter Measured | Animal Model | Treatment Group | Outcome | Percentage Reduction vs. OVA Control | Reference |
| Total Cells in BALF | Mouse (BALB/c) | CYM50358 (Pre-sensitization) | Significant decrease in total inflammatory cells | 56.6% | [1] |
| CYM50358 (Pre-challenge) | Significant decrease in total inflammatory cells | 41.7% | [1] | ||
| Eosinophils in BALF | Mouse (BALB/c) | CYM50358 (Pre-sensitization) | Significant decrease in eosinophil count | 69.3% | [1] |
| CYM50358 (Pre-challenge) | Significant decrease in eosinophil count | 48.5% | [1] | ||
| Serum IgE Levels | Mouse (BALB/c) | CYM50358 (Pre-sensitization & Pre-challenge) | Significant repression of OVA-induced increase | Data not quantified in percentage | [1] |
| BALF IL-4 Levels | Mouse (BALB/c) | CYM50358 (Pre-sensitization & Pre-challenge) | Inhibition of OVA-induced increase | Data not quantified in percentage | [1] |
| Lung Inflammation Score | Mouse (BALB/c) | CYM50358 | Reduction in inflammatory scores | Data not quantified in percentage | [1] |
| Mucin-Producing Cells | Mouse (BALB/c) | CYM50358 | Reduction in PAS-stained cells | Data not quantified in percentage | [1] |
BALF: Bronchoalveolar Lavage Fluid; OVA: Ovalbumin; IgE: Immunoglobulin E; IL-4: Interleukin-4; PAS: Periodic acid–Schiff.
Comparison with Other S1P Receptor Modulators
Direct comparative efficacy studies between this compound and other S1P receptor modulators in the same animal models are not yet available in the published literature. However, a comparison can be drawn based on their mechanisms of action and reported efficacy in relevant disease models.
Fingolimod (FTY720), the first-in-class S1P receptor modulator, is a non-selective agonist for S1P₁, S1P₃, S1P₄, and S1P₅ receptors. Its primary mechanism in autoimmune diseases like multiple sclerosis is the functional antagonism of S1P₁ on lymphocytes, leading to their sequestration in lymph nodes and reduced infiltration into the central nervous system.[2][3][4] Fingolimod has demonstrated robust efficacy in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.[4][5]
CYM50358, in contrast, is a selective antagonist of S1P₄. This selectivity suggests a more targeted therapeutic approach, potentially with a different safety profile compared to non-selective modulators. The efficacy of CYM50358 in the asthma model is attributed to its effects on mast cells and potentially other immune cells like dendritic cells and T cells, where S1P₄ is expressed.[1] While Fingolimod's activity also involves S1P₄, its dominant effect is considered to be through S1P₁.
The development of selective S1P receptor modulators like CYM50358 aims to harness the therapeutic benefits of targeting specific S1P-mediated pathways while avoiding potential side effects associated with modulating other S1P receptors. Future head-to-head studies will be crucial to directly compare the efficacy and safety of CYM50358 with other S1P modulators in various disease models.
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Mouse Model
This model is a standard and widely used method to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.
1. Animals:
-
Female BALB/c mice, 6-8 weeks old, are typically used.[6]
2. Sensitization:
-
Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an adjuvant, commonly aluminum hydroxide (alum).[6][7][8][9]
-
A typical protocol involves i.p. injections on days 0 and 14 with a solution containing 50 µg of OVA and 1-4 mg of alum in sterile saline.[6][9]
3. Allergen Challenge:
-
Following sensitization, mice are challenged with aerosolized OVA to induce an allergic inflammatory response in the lungs.
-
Challenges are typically performed on several consecutive days (e.g., days 28, 29, and 30) by placing the mice in a chamber connected to a nebulizer delivering a 1-2% OVA solution in saline for 20-30 minutes.[8][9]
4. Treatment with this compound:
-
Prophylactic (Pre-sensitization): CYM50358 is administered prior to the initial sensitization with OVA.
-
Therapeutic (Pre-challenge): CYM50358 is administered before each OVA challenge.
-
The specific dosage and route of administration should be determined based on pharmacokinetic and pharmacodynamic studies.
5. Outcome Measures (assessed 24-48 hours after the final challenge):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages).[1]
-
Histological Analysis of Lung Tissue: Lungs are harvested, fixed, and sectioned for staining with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells.[1]
-
Measurement of Serum IgE: Blood is collected to measure the levels of OVA-specific IgE.[1]
-
Cytokine Analysis: Levels of Th2 cytokines, such as IL-4, IL-5, and IL-13, are measured in the BALF or lung homogenates.[1]
Signaling Pathways and Visualizations
This compound acts by blocking the S1P₄ receptor, thereby inhibiting the downstream signaling pathways activated by its natural ligand, sphingosine-1-phosphate (S1P). In the context of allergic asthma, the S1P-S1P₄ axis is implicated in the activation and function of several immune cells, including mast cells, T cells, and dendritic cells.
S1P₄ Signaling in Mast Cell Degranulation
In mast cells, S1P generated upon allergen-IgE-FcεRI cross-linking can act in an autocrine or paracrine manner. Binding of S1P to S1P₄ contributes to mast cell degranulation and the release of inflammatory mediators. CYM50358 blocks this interaction, leading to reduced degranulation.
Caption: CYM50358 blocks S1P binding to the S1P₄ receptor on mast cells.
Experimental Workflow for Ovalbumin-Induced Asthma Model
The following diagram illustrates the key steps in the experimental protocol for the OVA-induced allergic asthma model.
Caption: Workflow of the OVA-induced allergic asthma model.
S1P₄-Mediated Modulation of T Cell and Dendritic Cell Function
S1P₄ is expressed on T cells and dendritic cells and is involved in modulating their activation and cytokine secretion. Antagonism of S1P₄ by CYM50358 can influence the adaptive immune response, contributing to its anti-inflammatory effects.
Caption: CYM50358 modulates T cell and dendritic cell functions.
References
- 1. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fingolimod (FTY720), sphingosine 1-phosphate receptor modulator, shows superior efficacy as compared with interferon-β in mouse experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 7. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Reproducibility of CYM50358 Hydrochloride Effects: A Comparative Guide for Researchers
An in-depth analysis of the experimental data surrounding CYM50358 hydrochloride, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4), reveals a consistent profile in the scientific literature. This guide provides a comparative overview of its reported effects, experimental methodologies, and a look at alternative S1P4 modulators to aid researchers in the fields of immunology, inflammation, and drug discovery.
This compound has emerged as a key pharmacological tool for investigating the physiological and pathological roles of S1P4. This receptor is primarily expressed in hematopoietic cells and is implicated in various processes, including lymphocyte trafficking, mast cell degranulation, and platelet activation. This guide synthesizes data from key publications to provide a clear comparison of the reported effects of this compound and other relevant S1P4 modulators.
Comparative Analysis of In Vitro Efficacy
This compound consistently demonstrates potent and selective antagonism of the S1P4 receptor across multiple studies. The initial characterization and subsequent investigations have established its utility in cell-based assays.
| Compound | Target | Assay Type | Reported IC50/EC50 | Selectivity | Reference |
| This compound | S1P4 Antagonist | Tango™ β-arrestin recruitment assay | 25 nM | Selective against S1P1, S1P2, S1P3, and S1P5 | Guerrero M, et al. (2011)[1] |
| ML131 | S1P4 Antagonist | TANGO-format cell-based assay | 89 nM | Inactive against S1P1, S1P2, S1P3, and S1P5 (>25 µM) | National Center for Biotechnology Information (2010)[2][3] |
| CYM50308 (ML248) | S1P4 Agonist | Tango™ β-arrestin recruitment assay | 37.7 - 79.1 nM | Inactive against S1P1, S1P2, S1P3 (>25 µM); EC50 of 2.1 µM against S1P5 | National Center for Biotechnology Information (2010)[4][5] |
In Vivo Effects: Allergic Asthma Model
A key application of this compound has been in the in vivo investigation of S1P4's role in allergic asthma. The work of Jeon et al. (2021) provides a comprehensive dataset on its effects in an ovalbumin (OVA)-induced mouse model.
| Treatment Group | Total Cells in BALF (x10^4) | Eosinophils in BALF (x10^4) | IL-4 in BALF (pg/mL) | Serum IgE (ng/mL) |
| Control (PBS) | 4.8 ± 0.5 | 0.1 ± 0.0 | 2.1 ± 0.3 | 15.2 ± 3.1 |
| OVA-induced Asthma | 14.1 ± 1.2 | 8.9 ± 0.9 | 15.8 ± 1.5 | 125.4 ± 10.2 |
| OVA + CYM50358 (1 mg/kg) | 8.2 ± 0.7 | 4.1 ± 0.5 | 7.9 ± 0.8 | 68.7 ± 7.5 |
Data are presented as mean ± SEM, adapted from Jeon et al. (2021).
S1P4 Signaling Pathway
This compound exerts its effects by blocking the downstream signaling cascades initiated by the binding of sphingosine-1-phosphate (S1P) to the S1P4 receptor. This G protein-coupled receptor (GPCR) is known to couple to Gαi and Gα12/13 proteins, leading to the activation of multiple downstream effectors.
Caption: S1P4 receptor signaling cascade and the point of intervention for CYM50358.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial. Below are summaries of key protocols.
In Vitro S1P4 Antagonism Assay (Tango™ Assay)
This assay quantifies the ability of a compound to inhibit the interaction between the S1P4 receptor and β-arrestin.
Experimental Workflow:
Caption: Workflow for the Tango™ β-arrestin recruitment assay.
Protocol Details:
-
Cell Culture: Tango™ S1P4-BLA U2OS cells are cultured in McCoy's 5A medium supplemented with 10% FBS, penicillin, streptomycin, and selection antibiotics.
-
Assay Procedure: Cells are seeded in 384-well plates. Test compounds are added at various concentrations, followed by a sub-maximal concentration of an S1P4 agonist.
-
Signal Detection: After incubation, a live-cell β-lactamase substrate is added, and the fluorescence resonance energy transfer (FRET) signal is measured.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vivo Ovalbumin-Induced Allergic Asthma Model
This model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics human allergic asthma.
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: CYM50358 Hydrochloride vs. Fingolimod (FTY720) in Sphingosine-1-Phosphate Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanistic differences between two key modulators of the sphingosine-1-phosphate (S1P) signaling pathway: CYM50358 hydrochloride and Fingolimod (FTY720). By presenting experimental data, detailed methodologies, and visual representations of their distinct modes of action, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Fingolimod (FTY720) |
| Primary Target(s) | Selective Sphingosine-1-Phosphate Receptor 4 (S1P4) | Non-selective Sphingosine-1-Phosphate Receptors 1, 3, 4, and 5 (S1P1, S1P3, S1P4, S1P5) |
| Mechanism of Action | Antagonist | Functional Antagonist (at S1P1) |
| Active Form | CYM50358 | Fingolimod-phosphate (requires in vivo phosphorylation) |
| Receptor Selectivity | High selectivity for S1P4 | Broad selectivity for S1P1, S1P3, S1P4, and S1P5 |
| Reported IC50 | 25 nM (for S1P4)[1] | Not applicable (agonist) |
| Reported Binding Affinity (Kd) | Not reported | Fingolimod-phosphate: High affinity for S1P1, S1P3, S1P4, and S1P5 |
Mechanism of Action: A Tale of Two Modulators
The fundamental difference between this compound and Fingolimod lies in their receptor selectivity and their subsequent effects on the S1P signaling cascade.
Fingolimod (FTY720): The Functional Antagonist
Fingolimod is a prodrug that, upon administration, is phosphorylated by sphingosine kinase 2 to its active form, fingolimod-phosphate.[2] This active metabolite acts as a potent agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[3] Its therapeutic effect, particularly in the context of multiple sclerosis, is primarily attributed to its action on the S1P1 receptor on lymphocytes.
The initial agonism of fingolimod-phosphate on S1P1 triggers the internalization and subsequent degradation of the receptor.[2][4] This process renders the lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs. This "functional antagonism" effectively traps lymphocytes, including autoreactive T cells, within the lymph nodes, preventing their infiltration into the central nervous system.[2]
This compound: The Selective Antagonist
In contrast to the broad activity of Fingolimod, this compound is a potent and selective antagonist of the S1P4 receptor.[1] It directly blocks the binding of the endogenous ligand S1P to S1P4, thereby inhibiting its downstream signaling. The S1P4 receptor is primarily expressed in hematopoietic cells and lymphoid tissues. Its role in immune regulation is an active area of research, with studies suggesting its involvement in mast cell degranulation and allergic responses.[5] By selectively targeting S1P4, CYM50358 offers a more focused approach to modulating the S1P pathway, potentially avoiding the broader effects associated with non-selective modulators like Fingolimod.
Signaling Pathways
The differential receptor targeting of CYM50358 and Fingolimod leads to the modulation of distinct downstream signaling pathways.
Fingolimod-Modulated S1P1 Signaling
The S1P1 receptor primarily couples to the inhibitory G protein, Gi. Activation of S1P1 by an agonist like fingolimod-phosphate leads to the dissociation of the G protein subunits, initiating downstream cascades that include the activation of PI3K-Akt and Ras-MAPK pathways, which are involved in cell survival and proliferation. However, the key therapeutic effect of Fingolimod stems from the subsequent receptor internalization and degradation, which abrogates this signaling.
CYM50358-Modulated S1P4 Signaling
The S1P4 receptor is known to couple to both Gi and G12/13 G proteins. This dual coupling allows S1P4 to activate a broader range of downstream effectors. Gi activation can lead to the inhibition of adenylyl cyclase, while G12/13 activation stimulates the Rho/ROCK pathway, which is involved in cytoskeletal rearrangement and cell migration. CYM50358, as an antagonist, blocks these signaling events.
Experimental Protocols
This compound: Tango™ β-Arrestin Recruitment Assay
The antagonist activity of CYM50358 at the S1P4 receptor was determined using the Tango™ GPCR assay technology.[1] This assay measures the recruitment of β-arrestin to the activated receptor, a key step in G protein-coupled receptor (GPCR) desensitization.
-
Cell Line: Human U2OS cells stably co-expressing the S1P4 receptor fused to a GAL4-VP16 transcription factor and a β-arrestin-TEV protease fusion protein. The cells also contain a β-lactamase reporter gene under the control of a UAS response element.
-
Principle: Upon agonist binding to the S1P4 receptor, β-arrestin is recruited, bringing the TEV protease into proximity with its cleavage site on the receptor. This cleavage releases the GAL4-VP16 transcription factor, which then translocates to the nucleus and drives the expression of β-lactamase.
-
Procedure:
-
Cells are incubated with varying concentrations of CYM50358.
-
An S1P4 agonist is added to stimulate the receptor.
-
The level of β-lactamase expression is quantified using a FRET-based substrate. The ratio of blue to green fluorescence is measured to determine the level of receptor activation.
-
-
Endpoint: The IC50 value is calculated, representing the concentration of CYM50358 that inhibits 50% of the maximal agonist-induced β-arrestin recruitment.
Fingolimod (FTY720): Radioligand Binding Assay
The binding affinities of fingolimod-phosphate to the various S1P receptors are typically determined using a competitive radioligand binding assay.[6]
-
Materials: Membranes from cell lines overexpressing a specific S1P receptor subtype (e.g., S1P1, S1P3, S1P4, or S1P5), and a radiolabeled S1P analog (e.g., [³²P]S1P or [³³P]S1P).
-
Principle: This assay measures the ability of a test compound (fingolimod-phosphate) to compete with a radiolabeled ligand for binding to the receptor.
-
Procedure:
-
Receptor-containing membranes are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of unlabeled fingolimod-phosphate are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The membranes are then collected by filtration, and the amount of bound radioactivity is measured using a scintillation counter.
-
-
Endpoint: The Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) is determined, which reflects the affinity of fingolimod-phosphate for the specific S1P receptor subtype.
Conclusion
This compound and Fingolimod represent two distinct strategies for modulating the S1P signaling pathway. Fingolimod's broad receptor profile and its unique mechanism of functional antagonism at the S1P1 receptor have established it as a therapeutic for multiple sclerosis. In contrast, CYM50358's high selectivity for the S1P4 receptor offers a more targeted approach, the full therapeutic potential of which is still under investigation. A thorough understanding of their respective mechanisms of action, as detailed in this guide, is paramount for researchers aiming to leverage the therapeutic possibilities of the S1P signaling axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Selective S1P4 Receptor Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of selective sphingosine-1-phosphate receptor 4 (S1P4) inhibitors. This document outlines their performance, supported by available experimental data, to aid in the selection of appropriate tools for preclinical research.
The sphingosine-1-phosphate receptor 4 (S1P4) is a G protein-coupled receptor predominantly expressed in lymphoid and hematopoietic tissues.[1][2] Its involvement in immune cell trafficking, differentiation, and activation has made it an attractive target for therapeutic intervention in various diseases, including autoimmune disorders and cancer. This guide focuses on a comparative analysis of three prominent selective S1P4 antagonists: ML131, CYM50358, and SLB736.
Performance and Specificity of S1P4 Inhibitors
The selection of an appropriate S1P4 inhibitor for research purposes depends on its potency, selectivity, and suitability for in vitro and in vivo experimental models. The following tables summarize the available quantitative data for ML131, CYM50358, and SLB736.
In Vitro Potency and Selectivity
A critical aspect of a chemical probe is its selectivity for the target receptor over other related receptors. The S1P receptor family has five members (S1P1-5), and off-target effects can lead to confounding results.
| Compound | S1P4 IC50 (nM) | S1P1 IC50 (µM) | S1P2 IC50 (µM) | S1P3 IC50 (µM) | S1P5 IC50 (µM) | Reference |
| ML131 | 89 | >25 | >25 | >25 | >25 | |
| CYM50358 | 25 | 6.4 | >10 | >10 | >10 | [3] |
| SLB736 | N/A* | N/A | N/A | N/A | N/A | [4] |
*N/A: Not available in the reviewed literature. SLB736 is described as a selective S1P4 functional antagonist, but specific IC50 values against other S1P receptors were not found in the searched literature.
Physicochemical and Commercial Information
| Compound | Molecular Weight | Chemical Formula | Commercial Availability |
| ML131 | 391.82 g/mol | C21H18Cl2N2O2 | Research chemical suppliers |
| CYM50358 | 389.29 g/mol | C20H18Cl2N2O2 | Yes (e.g., MedChemExpress, R&D Systems)[3] |
| SLB736 | Not specified | Not specified | Research chemical, may require synthesis |
In Vivo Studies and Formulation
The utility of these inhibitors in preclinical animal models is a key consideration. The following table summarizes the available information on their in vivo applications.
| Compound | Animal Model | Dosing and Administration | Formulation | Key Findings | Reference |
| ML131 | No in vivo studies found in the reviewed literature. | N/A | N/A | N/A | |
| CYM50358 | Ovalbumin-induced allergic asthma (mice) | 10 mg/kg, intraperitoneal injection | Not specified | Reduced airway inflammation and mast cell degranulation. | [5] |
| SLB736 | Nonalcoholic steatohepatitis (NASH) (mice) | 1 mg/kg, oral administration for 4 weeks | Not specified | Attenuated liver inflammation and fibrosis. | [1] |
S1P4 Signaling Pathway
S1P4 activation by its endogenous ligand, sphingosine-1-phosphate (S1P), initiates a cascade of intracellular signaling events. S1P4 primarily couples to Gαi, Gαo, and Gα12/13 G-proteins.[6] This coupling leads to the activation of downstream effector pathways, including the Ras-ERK and PLC-calcium mobilization pathways, as well as Rho-mediated cytoskeletal rearrangements. These pathways collectively influence cell proliferation, migration, and cytokine secretion.
Caption: S1P4 receptor signaling cascade.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the rigorous evaluation of S1P4 inhibitors. Below are outlines of key assays used in their characterization.
Tango Beta-Lactamase Reporter Assay (for functional screening)
This assay is a common method for screening compound libraries to identify receptor agonists or antagonists.
Caption: Workflow of the Tango beta-lactamase reporter assay.
Methodology:
-
Cell Plating: U2OS cells stably expressing the S1P4 receptor fused to a transcription factor, along with a β-arrestin-TEV protease fusion protein and a β-lactamase reporter gene, are plated in multi-well plates.
-
Compound Addition: Test compounds are added to the wells, followed by the addition of S1P to stimulate the receptor.
-
Incubation: The plates are incubated to allow for receptor activation, β-arrestin recruitment, TEV protease cleavage, and subsequent transcription of the β-lactamase reporter gene.
-
Substrate Addition: A FRET-based β-lactamase substrate is added to the wells.
-
Signal Detection: The plates are read on a fluorescence plate reader. Cleavage of the substrate by β-lactamase disrupts FRET, leading to a change in the fluorescence emission ratio. Antagonists are identified by their ability to inhibit the S1P-induced change in FRET.
Radioligand Binding Assay (for determining binding affinity)
This assay directly measures the binding of a radiolabeled ligand to the receptor and is used to determine the binding affinity (Ki) of unlabeled competitor compounds.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the S1P4 receptor.
-
Assay Setup: In a multi-well plate, the membranes are incubated with a constant concentration of a radiolabeled S1P4 ligand (e.g., [³H]-S1P) and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a filter mat.
-
Quantification: The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay (for functional assessment of G-protein coupling)
This functional assay measures the activation of G-proteins upon receptor stimulation.
Methodology:
-
Membrane Preparation: As with the radioligand binding assay, membranes from S1P4-expressing cells are used.
-
Assay Setup: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Incubation: The reaction is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding to G-proteins.
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free radiolabel by filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.
-
Data Analysis: For antagonists, the assay is run with a fixed concentration of an S1P4 agonist, and the ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.
Calcium Mobilization Assay (for functional assessment of Gq-coupled signaling)
This assay measures changes in intracellular calcium concentration following receptor activation, which is a downstream event of Gq-protein coupling.
Methodology:
-
Cell Preparation: Cells expressing the S1P4 receptor are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a fluorescence plate reader with an integrated liquid handling system. Test compounds are added, followed by an S1P4 agonist.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time.
-
Data Analysis: Antagonists are identified by their ability to block the agonist-induced increase in fluorescence.
Conclusion
The selective S1P4 inhibitors ML131, CYM50358, and SLB736 represent valuable tools for investigating the biological roles of the S1P4 receptor. CYM50358 is currently the best-characterized of the three, with publicly available in vivo data and commercial availability. However, the choice of inhibitor will ultimately depend on the specific experimental needs, including the required potency, the model system (in vitro vs. in vivo), and the desired experimental endpoint. A significant limitation in the field is the lack of comprehensive pharmacokinetic data and head-to-head comparative studies for these compounds. Future studies addressing these gaps will be crucial for advancing our understanding of S1P4 biology and its therapeutic potential.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. SLB736 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo studies on the cellular source of migration inhibitory factor in mice with delayed hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of CYM50358 Hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of CYM50358 hydrochloride, a potent and selective S1PR4 antagonist used in research.
I. Understanding the Compound: Safety and Handling
Before disposal, it is crucial to be aware of the known hazards associated with this compound. While comprehensive toxicological properties may not be fully investigated, adherence to standard laboratory safety protocols is essential. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, avoid direct contact. Absorb the spill with an inert material and collect it in a suitable, sealed container for disposal.
II. Proper Disposal Procedures
The recommended disposal method for this compound involves collection by a specialized waste disposal company. This ensures that the compound is managed in accordance with all applicable national, regional, and local regulations.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound with other waste streams. It should be segregated as chemical waste.
-
Containerization:
-
Place the waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), into a clearly labeled, sealed, and appropriate waste container.
-
The container should be suitable for hazardous chemical waste and comply with your institution's and local regulations' requirements.
-
-
Labeling: Clearly label the waste container with the full chemical name: "this compound" and any other required hazard information.
-
Storage: Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.
-
Collection: Arrange for the collection of the waste by a licensed and specialized chemical waste disposal company. Provide them with the Safety Data Sheet to ensure they have all the necessary information for safe handling and disposal.
-
Contaminated Packaging: Dispose of the original packaging and any contaminated lab materials in a regulated landfill or through another approved method for hazardous or toxic wastes, in accordance with local legislation[1].
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
IV. Quantitative Data
Currently, there is no specific quantitative data, such as concentration limits for disposal or detailed chemical neutralization protocols, available in the publicly accessible Safety Data Sheets for this compound. The primary guidance is to treat it as a chemical waste product to be handled by professionals.
| Data Point | Value |
| Recommended Disposal Method | Collection by a specialized disposal company[1] |
| Contaminated Packaging Disposal | Regulated landfill or other approved methods[1] |
| Specific Neutralization Protocols | Not provided in available SDS |
| Disposal Concentration Limits | Not provided in available SDS |
It is imperative for all laboratory personnel to be trained on the specific waste disposal procedures established by their institution and to adhere to all local, regional, and national regulations. By following these guidelines, you contribute to a safe and environmentally responsible research environment.
References
Personal protective equipment for handling CYM50358 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of CYM50358 hydrochloride, a potent and selective S1P4 receptor antagonist. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
I. Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent skin contact, inhalation, and eye exposure. The required equipment varies based on the specific handling task.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing | Footwear |
| Weighing and Aliquoting Solid Compound | Double nitrile gloves (ASTM D6978 rated) | Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended if aerosolization is possible. | Fit-tested N95 or higher respirator if not handled in a certified chemical fume hood or ventilated balance enclosure. | Disposable, solid-front lab coat with tight cuffs. Consider disposable sleeves. | Closed-toe shoes. Shoe covers are recommended. |
| Preparing Solutions | Double nitrile gloves (ASTM D6978 rated) | Chemical splash goggles. A full-face shield is recommended. | Work should be conducted in a certified chemical fume hood. | Disposable, fluid-resistant, solid-front lab coat with tight cuffs. | Closed-toe shoes. Shoe covers are recommended. |
| Administering to Cell Cultures or Animals | Double nitrile gloves (ASTM D6978 rated) | Safety glasses with side shields or chemical splash goggles. | Work should be performed in a biological safety cabinet (BSC) or chemical fume hood. | Disposable, solid-front lab coat with tight cuffs. | Closed-toe shoes. |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a full-face shield. | Fit-tested N95 or higher respirator, or as determined by the scale of the spill. | Disposable, fluid-resistant, solid-front gown or coveralls. | Chemical-resistant boots or disposable shoe covers over closed-toe shoes. |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields. | Not generally required if waste is properly contained. | Lab coat. | Closed-toe shoes. |
This guidance is based on best practices for handling potent, biologically active compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
II. Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₈Cl₂N₂O₂・HCl[1] |
| Molecular Weight | 425.74 g/mol [1][2] |
| Appearance | Solid[3] |
| Color | Off-white to yellow[3] |
| Solubility | Soluble to 100 mM in water and DMSO[1] |
| Storage | Store at -20°C[1][3] |
III. Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related compounds and general chemical safety principles dictate the following precautions. The compound should be treated as a potentially hazardous substance.
Potential Hazards:
-
May be harmful if swallowed, causing nausea, vomiting, and epigastric pain.[4]
-
May cause skin and serious eye irritation.[5]
-
May cause respiratory irritation if inhaled.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
IV. Standard Operating Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
V. Mechanism of Action: S1P4 Antagonism
This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4).[2][3] Its primary mechanism involves blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P4 receptor, thereby inhibiting downstream signaling pathways.
VI. Disposal Plan
All waste generated from handling this compound must be considered hazardous.
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing papers, pipette tips, vials) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.
By adhering to these safety protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
